APL1b27 Trifluoroacetate
Description
BenchChem offers high-quality APL1b27 Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about APL1b27 Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C105H175F3N30O40S |
|---|---|
Molecular Weight |
2586.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C103H174N30O38S.C2HF3O2/c1-19-51(12)81(100(168)124-61(28-31-172-18)87(155)112-39-71(140)115-52(13)83(151)110-37-70(139)108-36-69(138)109-38-72(141)120-67(45-136)102(170)171)132-94(162)64(34-48(6)7)126-93(161)62(32-46(2)3)119-73(142)40-113-88(156)65(43-134)127-99(167)80(50(10)11)131-85(153)54(15)116-89(157)59(24-26-76(145)146)123-90(158)58(22-20-29-107-103(105)106)122-95(163)66(44-135)128-98(166)79(49(8)9)129-74(143)42-114-97(165)82(56(17)137)130-75(144)41-111-84(152)53(14)117-96(164)68-23-21-30-133(68)101(169)55(16)118-92(160)63(33-47(4)5)125-91(159)60(25-27-77(147)148)121-86(154)57(104)35-78(149)150;3-2(4,5)1(6)7/h46-68,79-82,134-137H,19-45,104H2,1-18H3,(H,108,139)(H,109,138)(H,110,151)(H,111,152)(H,112,155)(H,113,156)(H,114,165)(H,115,140)(H,116,157)(H,117,164)(H,118,160)(H,119,142)(H,120,141)(H,121,154)(H,122,163)(H,123,158)(H,124,168)(H,125,159)(H,126,161)(H,127,167)(H,128,166)(H,129,143)(H,130,144)(H,131,153)(H,132,162)(H,145,146)(H,147,148)(H,149,150)(H,170,171)(H4,105,106,107);(H,6,7)/t51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-,80-,81-,82-;/m0./s1 |
InChI Key |
HVWLFOBRFXXFLU-GVRCNYGWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of APL1b27 Trifluoroacetate
This document provides a comprehensive technical overview for the chemical synthesis and subsequent purification of APL1b27 trifluoroacetate. While the specific amino acid sequence of APL1b27 is not publicly defined, its designation strongly suggests a research focus related to the Human Leukocyte Antigen B27 (HLA-B27) allele. Peptides that bind to HLA-B27 are of significant interest in understanding the pathogenesis of autoimmune diseases like ankylosing spondylitis.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering a robust framework based on established methodologies for producing high-purity synthetic peptides for immunological and biomedical research.
The protocols herein describe the gold-standard techniques of Fmoc-based solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), which together form the cornerstone of modern peptide production.[4][5]
Part 1: De Novo Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a peptide like APL1b27 is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield.[4] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[6] This approach drastically simplifies the process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[4][6]
For this process, we employ the Fmoc/tBu strategy, which is favored for its use of milder deprotection conditions compared to the alternative Boc/Bzl strategy.[4][7]
The Principle of Fmoc/tBu SPPS
The synthesis cycle is built on two key chemical steps:
-
Fmoc Deprotection: The temporary Nα-protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This exposes the free amine of the N-terminal amino acid.[7][8]
-
Coupling: The next Fmoc-protected amino acid is "activated" using a coupling reagent (e.g., HBTU, HATU) and coupled to the newly exposed amine, forming a peptide bond.[4]
This cycle is repeated for each amino acid in the sequence. The side chains of reactive amino acids are protected with acid-labile tert-butyl (tBu) based groups, which remain stable during the base-mediated Fmoc removal but are cleaved at the end of the synthesis.[7]
SPPS Workflow Diagram
Caption: Workflow for the purification and quality control of a synthetic peptide.
Detailed Experimental Protocol: Purification
Materials:
-
HPLC System: A preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column suitable for preparative scale. * Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject the sample onto an analytical C18 column. [5] * Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate ACN concentration at which the peptide elutes. [5] * Optimize the gradient around this concentration to achieve the best separation between the main product peak and impurities. A shallower gradient provides better resolution. [9]2. Preparative Scale-Up:
-
Equilibrate the preparative C18 column with the starting conditions of your optimized gradient.
-
Dissolve the bulk of the crude peptide in a minimal amount of Mobile Phase A (or a buffer with low organic content to ensure it binds to the column head). * Inject the dissolved crude peptide onto the column.
-
Run the optimized preparative gradient. Monitor the column effluent using a UV detector at 220 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr).
-
-
Fraction Collection and Analysis:
-
Pooling and Lyophilization:
-
Combine the fractions that meet the desired purity specification (e.g., >95% or >98%). [5] * Freeze the pooled solution and lyophilize to remove the water and ACN, yielding the final purified APL1b27 trifluoroacetate as a white, fluffy powder.
-
Part 3: Quality Control and Data Presentation
The identity and purity of the final product must be rigorously confirmed.
-
Identity Confirmation: Mass spectrometry (MS), typically ESI-MS, is used to confirm that the molecular weight of the purified product matches the theoretical mass of the APL1b27 peptide.
-
Purity Assessment: Analytical RP-HPLC is used to determine the purity. The result is expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Typical Quality Control Specifications for APL1b27 Trifluoroacetate
| Parameter | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Indicates a pure, properly processed peptide. |
| Identity | Mass Spectrometry (ESI-MS) | Experimental MW ± 1.0 Da of Theoretical MW | Confirms the correct peptide sequence was synthesized. |
| Purity | Analytical RP-HPLC (UV at 220 nm) | ≥ 95% (or as required by application) | Ensures the absence of significant impurities that could interfere with experiments. |
| TFA Content | Ion Chromatography (optional) | Report Value | Important for accurate peptide quantification and understanding potential biological effects of the counter-ion. |
| Solubility | Visual Inspection | Soluble in water or specified buffer | Ensures the peptide can be readily prepared for experimental use. |
References
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Rsc.org. Retrieved from [Link]
-
Frederick, J. (2016, December 30). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]
-
Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Retrieved from [Link]
-
Bowness, P. (n.d.). HLA-B27: natural function and pathogenic role in spondyloarthritis. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
YMC. (n.d.). General approach for the development of preparative peptide separations. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Amblard, M., et al. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Prakash, S., et al. (n.d.). Peptide binding alpha1alpha2 domain of HLA-B27 contributes to the disease pathogenesis in transgenic mice. PubMed. Retrieved from [Link]
-
opnMe. (n.d.). opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Gupta, V., & Shukla, P. (2017, January 15). HPLC for Peptides and Proteins: Principles, Methods and Applications. Retrieved from [Link]
-
de Castro, J. A. L. (n.d.). HLA-B27-bound peptide repertoires: their nature, origin and pathogenetic relevance. PubMed. Retrieved from [Link]
Sources
- 1. HLA-B27: natural function and pathogenic role in spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. HLA-B27-bound peptide repertoires: their nature, origin and pathogenetic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. protocols.io [protocols.io]
APL1β27 Trifluoroacetate: Structure, Molecular Dynamics, and Utility as a Neurodegenerative Biomarker
Executive Summary
The search for reliable cerebrospinal fluid (CSF) and serum biomarkers in neurodegenerative diseases has historically been dominated by Amyloid-β (Aβ) peptides. However, the utility of Aβ42 as a biomarker is intrinsically confounded by the "plaque sink" effect, wherein its aggregation into insoluble brain plaques artificially depresses its soluble CSF concentrations.
Enter the Amyloid Precursor-Like Protein 1 (APLP1) and its derivatives. Processed by the exact same β- and γ-secretase machinery as APP, APLP1 yields a series of Aβ-like peptides—including APL1β27 [1]. Crucially, APL1β27 and its analogs are non-amyloidogenic. They do not aggregate into plaques, meaning their fluid concentrations provide a true, linear reflection of γ-secretase activity and amyloid metabolism without spatial sequestration[1]. This whitepaper provides a comprehensive technical overview of APL1β27 (often synthesized as a trifluoroacetate salt), detailing its physicochemical architecture, biological origin, and the exact self-validating experimental workflows required for its quantification.
Molecular Architecture and Physicochemical Properties
APL1β27 is a 27-amino-acid peptide derived from the juxtamembrane region of human APLP1. In laboratory settings and for diagnostic assay development, it is most commonly stabilized and supplied as a Trifluoroacetate (TFA) salt [2].
The Role of the TFA Salt
During solid-phase peptide synthesis (SPPS) and subsequent Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification, trifluoroacetic acid is utilized as a volatile ion-pairing agent. The strongly acidic TFA donates a proton to basic functional groups (e.g., the Arginine residue at position 12 and the N-terminal amine), ensuring the peptide remains in a cationic, soluble state. This improves chromatographic resolution and prevents non-specific adherence to hydrophobic surfaces during storage.
Table 1: Physicochemical Profile of APL1β27 Trifluoroacetate
| Property | Value / Specification | Causality / Relevance |
|---|---|---|
| Peptide Sequence | DELAPAGTGVSREAVSGLLIMGAGGGS | Highly conserved structural domain derived from APLP1[2]. |
| Length | 27 Amino Acids | Shorter analog relative to the 28-AA APL1β28 variant. |
| Chemical Formula | C₁₀₃H₁₇₄N₃₀O₃₈S₁ (Free Base) | High glycine/alanine content confers unique structural flexibility[2]. |
| Exact Mass | ~2472.76 Da (Free Base) | Critical target mass window for precision MALDI-TOF MS assays. |
| CAS Number | 1233876-44-2 | Standard identifier for synthetic acquisition[2]. |
| Isoelectric Point (pI) | ~4.0 (Acidic) | Dictates the necessity for slightly basic aqueous buffers for reconstitution. |
Mechanistic Biology: The APLP1 Processing Pathway
Unlike APP, which yields amyloidogenic peptides, APLP1 is processed sequentially by β-secretase (BACE1) and γ-secretase to release highly soluble, non-aggregating fragments[1]. Recent exact molecular analyses confirm that the specific transmembrane sequence (TMS) of APLP1 acts as the critical determinant governing this highly specific γ-secretase cleavage mechanism[3].
-
BACE1 Cleavage: APLP1 is first cut to release soluble APLP1β (sAPLP1β) and a C-terminal fragment (APLP1-CTF).
-
γ-Secretase Cleavage: The APLP1-CTF is then targeted by the presenilin-dependent γ-secretase complex. Instead of generating the sticky Aβ40/42, this cleavage generates three distinct soluble isoforms: APL1β25, APL1β27, and APL1β28 [1].
Figure 1: Proteolytic cascade of APLP1 leading to the generation of the APL1β27 biomarker.
Clinical and Diagnostic Implications
Because APL1β27 is not consumed by plaque formation, its fluctuation in biofluids indicates underlying metabolic neuro-disturbances rather than simple physical sequestration.
-
Idiopathic Normal Pressure Hydrocephalus (iNPH): Studies demonstrate that while classical Aβ markers are suppressed in iNPH due to reduced periventricular metabolism, APL1β25 (ratio 1.20) and APL1β27 (ratio 1.24) are significantly elevated [4]. This divergent behavior makes APL1β27 a critical differential biomarker for separating iNPH from broad-spectrum dementia.
-
Neuroinflammation and Pharmacodynamics: In lipopolysaccharide (LPS)-induced dementia models, circulating serum levels of APL1β27 are notably deranged. However, therapeutic intervention via TLR4/NF-κB pathway inhibitors (such as Trimetazidine) directly correlates with the suppression and amelioration of serum APL1β27 levels, proving its efficacy as a systemic tracker for drug development[5].
Table 2: Diagnostic Comparison of Amyloidogenic vs. Non-Amyloidogenic Biomarkers
| Precursor | Major γ-Secretase Product | Plaque Sequestration | CSF Level in AD | CSF Level in iNPH |
|---|---|---|---|---|
| APP | Aβ42 | High | Decreased | Decreased |
| APLP1 | APL1β27 | None | Stable / Increased | Increased [4] |
Experimental Workflows: Isolation & Quantification
To isolate APL1β27 from highly complex matrices like CSF or serum, scientists utilize Immunoprecipitation-coupled Mass Spectrometry (IP-MS). Below is a self-validating protocol ensuring maximum signal-to-noise ratio.
Step-by-Step IP-MALDI-TOF-MS Protocol
Step 1: Sample Preparation & Internal Standardization (System Validation)
-
Action: Collect 500 µL of human CSF. Immediately add broad-spectrum protease inhibitors to prevent non-specific enzymatic degradation.
-
Validation/Causality: Spike the CSF with 50 pg of heavily isotopically labeled synthetic APL1β27 (e.g.,
N/ C-Leucine). Why? This internal standard provides a self-validating baseline. Any signal loss during IP or ion suppression during MS will evenly affect both the native and labeled targets, allowing for exact absolute quantification despite matrix effects.
Step 2: Magnetic Immunoprecipitation (IP)
-
Action: Incubate CSF overnight at 4°C with a monoclonal anti-APLP1 antibody conjugated to Protein G-coated magnetic Dynabeads.
-
Causality: APL1β27 is present in picomolar concentrations. Direct MS analysis would be overwhelmed by abundant albumin and globulins. IP concentrates the target and selectively removes signal-masking interferents[1].
Step 3: Acidic Elution
-
Action: Wash the beads with 50 mM ammonium acetate. Elute the peptide utilizing 0.1% Trifluoroacetic acid (TFA) combined with 50% Acetonitrile (ACN).
-
Causality: The low pH of TFA selectively disrupts the non-covalent antigen-antibody complexes without breaking peptide backbones. Additionally, the TFA inherently acts as an ion-pairing agent that drastically improves laser-induced desorption in the next step.
Step 4: MALDI-TOF Mass Spectrometry
-
Action: Spot 1 µL of the eluate onto a MALDI target plate layered with an
-cyano-4-hydroxycinnamic acid (CHCA) matrix. Analyze in positive linear ion mode targeting the ~2472 m/z window. -
Causality: CHCA strongly absorbs UV laser energy and donates protons to the peptide, utilizing the TFA counter-ions to facilitate a clean lift-off into the gas phase, generating pristine spectral peaks specific to APL1β27.
Figure 2: Self-validating IP-MS workflow utilizing stable isotopes and TFA-mediated elution.
References
- Amyloid precursor like protein 1 in Idiopathic Normal Pressure hydrocephalus; expanding the knowledge of an altered amyloid metabolism - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiP_xhaj1s_eEUwjgS_OAWvkQia8JceHmhHs4s6cwOsUGqYON0CyKnLTCuehjBF77HUFTdDUiQ8r5E6gQUO3E6i0IICkE8ns-5JvLA4UjySiHMA-VldieMAwoAbWuTJgVhOJ8zr2Gc0pXIDhw=]
- Trimetazidine attenuates neuroinflammation via TLR4/NF-KB pathway inhibition in lipopolysaccharides-induced dementia in rats - Journal of Applied Pharmaceutical Science. japsonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4CPksaFLdVASjy8y5_jFhRdqPkByW_G6HlA4Kb3qMHrdtFDOHlAW2pk1_JXmqIwBqsfm29zhiQq_gAwHTFsZDEml12UtTL_G-YBvbYQwcE2S49Rrd5h2l0zWfDHT4sbJ92R5nw8OK4YtqPOBlVkAUrTFQqA==]
- Novel APLP1 derived Aß like peptides in human CSF. niph.go.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcY5YALEQH0q7vwP-hWrIxbtrmAxe-k4fo28bkuotsg6drYTBlh68jjR3AA6BG-mlmkh4xC6IQ2bsn3_L5i8c9LvDES7rFDa1WCqADCQAWHprpfkBnW6Gww4wMUPjSA8jdKAo8ttnE25uhGGDQz3ong7ilZLX0JaAbuBqkwe3KvhHTpWGoaG4wHrHPIXUfT1E=]
- APLP1-derived Aβ-like peptide (1-27), APL1β27. peptidego.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH70pTPY3d5mWbzarN8J-Jsr5pqrquoVvAerx4pWdb1HdSLpNYY-7dFZ_G_cnuFtWuU-BWtDQaFpaSZ9st8O10MTk9ACuYOOxvG2ug7ev0qwWac6s3TpWiS1Z99Wj_d6OkgzJJ0AGTa6CYW9L0Y6w==]
- APLP1 is endoproteolytically cleaved by γ-secretase without previous ectodomain shedding. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPuXNvahDO8Nwssy_M4XB_gJaNVRIYOWEFVZp2tTxTJQLn1H101zwT9yQ1Pi1LO2byMKwlOfzmWdwV8k0USdnrnbt3cwCHGhfoT77ZfjJXjEjhR1eiCr8cEGPLnLeUiRyA68iGIifdJH2a3zAQj1Fc04yvsOyenIYdyyXe8ORMsgeNh9345h3EoQKy6687-DDkb59l2GUjbd5-kSJnr0X_EeHIR8ZHR-BRWDlXVmZDxa4tOoHbQ49v-j6m_lHpfVknu6QUojw=]
Sources
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
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- 4. Amyloid precursor like protein 1 in Idiopathic Normal Pressure hydrocephalus; expanding the knowledge of an altered amyloid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Whitepaper: Deciphering APL1β27 Trifluoroacetate—From Surrogate Markers to Diagnostic Biomarkers
Executive Summary
The historical failure of solely relying on Amyloid-β (Aβ) 42 as a diagnostic biomarker in cerebrospinal fluid (CSF) stems from its inherent hydrophobicity: Aβ42 actively aggregates into insoluble plaques within the brain parenchyma, which artificially lowers its detectable levels in biofluids and masks true secretase activity. To bypass this "aggregation trap," the field of neurochemistry pivoted to the amyloid precursor-like protein 1 (APLP1).
APLP1 is processed by the exact same enzymatic machinery—BACE1 and γ-secretase—as the amyloid precursor protein (APP). However, its cleavage products (APL1β28, APL1β27, and APL1β25) do not aggregate. This technical guide explores the discovery of the APL1β27 peptide, the chemical rationale behind utilizing its trifluoroacetate (TFA) salt form as an analytical standard, and the methodologies for multiplexed diagnostic quantification.
The Molecular Logic: APLP1 Processing Pathways
To understand APL1β27, one must examine the redundancy of the APP family. APP, APLP1, and APLP2 are highly conserved transmembrane glycoproteins. APLP1 undergoes ectodomain shedding by β-secretase (BACE1), creating a soluble sAPLP1-β fragment and a membrane-retained C-terminal fragment (CTF-β) 1[1].
The CTF-β is subsequently processed by γ-secretase within the lipid bilayer. Because γ-secretase exhibits variable processivity, it releases APL1β peptides of varying lengths. While APL1β28 is the primary product (analogous to Aβ42) and serves as an independent surrogate marker 2[2], APL1β27 is produced as a crucial variant product representing alternative cleavage site dynamics.
Figure 1: Proteolytic cascade of APLP1 by BACE1 and γ-secretase generating the APL1β27 peptide.
Chemical Formulation: The Role of the Trifluoroacetate Salt
In analytical neurochemistry, synthetic APL1β27 is strictly manufactured and supplied as a Trifluoroacetate (TFA) salt 3[3].
Causality behind formulation: During Solid-Phase Peptide Synthesis (SPPS), concentrated trifluoroacetic acid is universally employed to simultaneously cleave the synthetic APL1β27 peptide from its solid resin backbone and globally deprotect amino acid side chains. Retaining the peptide as a TFA salt (rather than undergoing costly ion exchange to acetate or chloride salts) provides a unique chemical advantage: the highly hydrophobic APL1β27 peptide exhibits maximized solubility in organic dissolution matrices like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This high-solubility formulation enables standard curves for downstream ELISA and mass spectrometry to be stoichiometrically flawless, bypassing the severe analytical drop-offs caused by premature peptide aggregation[2].
Clinical Dynamics of APL1β27
While originally utilized as an internal control for the APL1β28 ratio, APL1β27 has shown independent diagnostic significance across varying neuropathologies.
| Clinical Condition | Biofluid Matrix | Quantitative Trend (APL1β27) | Mechanistic Interpretation & Causality |
| Sporadic Alzheimer's Disease | Human CSF | Ratio Baseline | The γ-secretase cleavage site dynamically shifts, altering the proportion of APL1β28 while APL1β27 remains a comparative baseline[2]. |
| Idiopathic Normal Pressure Hydrocephalus (iNPH) | Human CSF | Elevated (1.24x) | Unlike AD, iNPH patients show an outright elevation of APL1β27. This reflects a broader disruption in periventricular amyloid metabolism and clearance, rather than an isolated γ-secretase site mutation 4[4]. |
| Down Syndrome (Adolescents) | Human Serum | Decreased (p < 0.05) | Despite possessing an extra APP-coding chromosome 21, these patients exhibit a significant suppression of serum APL1β27. This correlates directly with early noradrenergic neurodegeneration and systemic APL1 metabolic failure preceding cognitive decline 5[5]. |
| LPS-Induced Dementia (Rodent Model) | Rat Serum | Elevated / Rescued | LPS induces systemic neuroinflammation via the TLR4/NF-κB pathway, triggering aberrant secretase activity. Trimetazidine (TMZ) administration successfully attenuates this, significantly lowering APL1β27 levels back to baseline . |
Self-Validating Protocol: Multiplexed LC-MS/MS of APL1β Peptides
To robustly track endogenous APL1β27, researchers employ targeted Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), using the synthetic TFA peptide to establish a functionally self-validating system.
Step-by-Step Methodology:
-
Disaggregation of Standard: Dissolve synthetic APL1β27 Trifluoroacetate in 100% HFIP.
-
Causality: HFIP completely denatures nascent β-sheet formations. Upon lyophilization and reconstitution in 50 mM Tris, the standard curve represents a perfectly monomeric state, validating subsequent peak areas against true peptide molarity[2].
-
-
Matrix Stabilization: Immediately upon collection, supplement human CSF with a 1:500 protease inhibitor cocktail and 5 mM EDTA (pH 8.0).
-
Causality: Endogenous metalloproteases rapidly degrade exogenous and endogenous APL1β peptides ex-vivo. EDTA chelates the divalent cations requisite for metalloprotease function, locking the biological snapshot in place[2].
-
-
Internal Calibration Spiking: Spike an exact concentration of heavy-isotope labeled APL1β27 into the sample.
-
Self-Validation: The known ratio between the heavy isotope and the synthetic APL1β27 TFA standard curve accounts for any sample loss during the subsequent immunoprecipitation step, ensuring calculated sample yields are absolute, not relative.
-
-
Immunoprecipitation: Extract target peptides using the αA1β1–28 polyclonal antibody bound to protein-G sepharose beads.
-
LC-MS/MS Execution: Elute the peptides into a reversed-phase C18 column. Operate the mass spectrometer in positive turbo spray (ESI) mode. Standardize environmental parameters to absolute precision: curtain gas (15 p.s.i.), collision gas (5 p.s.i.), spray voltage (5,500 V), and source temperature (600°C)[2].
Figure 2: Multiplexed LC-MS/MS extraction and detection workflow utilizing self-validating peptide standards.
References
- ChemicalBook.1233876-44-2 CAS Manufactory. (Details formulation parameters of APL1b27 Trifluoroacetate).
- Mahmoud NS, et al. Journal of Applied Pharmaceutical Science (2024).Trimetazidine attenuates neuroinflammation via TLR4/NF-KB pathway inhibition in lipopolysaccharides-induced dementia in rats.
- National Institutes of Health (PMC).Amyloid precursor like protein 1 in Idiopathic Normal Pressure hydrocephalus; expanding the knowledge of an altered amyloid metabolism.
- National Institutes of Health (PubMed).Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome.
- Yanagida K, et al. EMBO Molecular Medicine / NIPH Archive (2009).Surrogate markers for the Alzheimer disease-associated 42-amino acid form of amyloid-beta. (Original discovery of APLP1-derived Aβ-like peptides in human CSF).
- ResearchGate / EMBO Molecular Medicine (2018).APLP1 is endoproteolytically cleaved by γ-secretase without previous ectodomain shedding.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. 1233876-44-2 CAS Manufactory [m.chemicalbook.com]
- 4. Amyloid precursor like protein 1 in Idiopathic Normal Pressure hydrocephalus; expanding the knowledge of an altered amyloid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
APL1b27 Trifluoroacetate CAS number and chemical identifiers
Analytical and Biological Profiling of APL1β27 Trifluoroacetate: Chemical Identifiers, Cleavage Dynamics, and Biomarker Utility in Neurodegeneration
As drug development increasingly pivots toward precision neuroscience, identifying robust pharmacodynamic biomarkers is non-negotiable. For decades, Alzheimer’s disease (AD) research relied heavily on Amyloid Beta (Aβ) 42 as a readout for γ-secretase activity. However, Aβ42 is notoriously prone to aggregation, creating a "sponge effect" where brain amyloid plaques sequester the peptide, artificially lowering cerebrospinal fluid (CSF) concentrations and confounding pharmacokinetic models.
To bypass this biological interference, the field has turned to Amyloid Precursor-Like Protein 1 (APLP1), a homolog of APP that undergoes identical enzymatic cleavage but produces highly soluble, non-aggregating peptides[1]. Among these, APL1β27 has emerged as a premier surrogate marker.
This technical whitepaper provides an in-depth analysis of the chemical identifiers, biological causality, and analytical methodologies surrounding APL1β27 Trifluoroacetate.
Chemical Identity & Structural Parameters
Synthetic APL1β27 is typically manufactured and supplied as a trifluoroacetate (TFA) salt[2]. As an application scientist, it is vital to understand the causality behind this formulation. During Solid-Phase Peptide Synthesis (SPPS), peptides are cleaved from their synthesis resin using a highly concentrated TFA cocktail. Subsequent purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) universally utilizes 0.1% TFA in the mobile phase. TFA acts as a critical ion-pairing agent, neutralizing the basic side chains (e.g., Arginine) to increase hydrophobicity and peak resolution. Consequently, the final lyophilized product inherently assumes the form of a TFA salt.
The core chemical identifiers for APL1β27 are summarized below:
Table 1: Chemical and Structural Identifiers of APL1β27 TFA
| Parameter | Specification / Value |
| Analyte Name | APL1β27 (APLP1-derived Aβ-like peptide 1-27) |
| CAS Number | 1233876-44-2[2] |
| Amino Acid Sequence | DELAPAGTGVSREAVSGLLIMGAGGGS[3] |
| Chain Length | 27 Amino Acids |
| Salt Form | Trifluoroacetate (Peptide · xCF₃COOH) |
| Solubility Enhancers | Requires pre-treatment with HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) for optimal monomerization prior to LC-MS[3] |
Biological Causality: The γ-Secretase Surrogate
To understand why APL1β27 is indispensable, we must examine the enzymatic causality. APLP1 is a transmembrane protein processed sequentially by the exact same molecular machinery as APP: β-secretase (BACE1) followed by the γ-secretase complex[1].
When BACE1 cleaves APLP1, it generates a membrane-bound C-terminal fragment (APLP1-CTFβ). The intramembrane γ-secretase complex then cleaves this fragment, releasing a series of APL1β peptides—predominantly APL1β25, APL1β27, and APL1β28[3][4]. Because these peptides lack the hydrophobic, amyloidogenic domains found in Aβ42, they do not precipitate into plaques[1]. Thus, measuring the CSF or serum levels of APL1β27 provides a direct, unconfounded window into real-time in vivo BACE1 and γ-secretase enzymatic flux[4].
Proteolytic cleavage pathway of APLP1 yielding APL1β27 via BACE1 and γ-secretase.
Diagnostic Relevance in Clinical Populations
While primarily utilized to test target engagement for Alzheimer's therapeutics, APL1β27 has shown independent diagnostic value across multiple neurodegenerative profiles. Recent studies mapping the peptide fingerprint of Alzheimer’s disease using CE-MS techniques have robustly identified APL1β fragments in patient CSF[1].
Furthermore, altered APL1β metabolism is heavily implicated in Down Syndrome (DS), a population with a high genetic predisposition to early-onset AD due to APP triplication. Recent serological studies demonstrate a significant reduction in circulating APL1β25, APL1β27, and APL1β28 in DS patients, marking it as a critical prospective blood-based indicator of noradrenergic neuronal degeneration and early cognitive decline[5].
Table 2: Analyte Dynamics in Neurodegenerative Contexts
| Biomarker | Physical Properties | AD Dynamics | Down Syndrome Dynamics |
| Aβ42 | Highly amyloidogenic | CSF levels plummet due to plaque sequestration | Aggregates exponentially in brain tissue |
| APL1β27 | Highly soluble | Stable proxy for baseline γ-secretase processing | Serum levels significantly reduced early in disease progression[5] |
Robust Methodologies: Self-Validating Quantification Protocol
Measuring low-abundance neuro-peptides requires uncompromising analytical rigor. ELISA kits exist for basic quantification (with typical ranges spanning 35 pg/mL to 1200 pg/mL)[6], but for definitive pharmacokinetic modeling, an Immunoprecipitation-Liquid Chromatography-Tandem Mass Spectrometry (IP-LC-MS/MS) approach is required[3].
The protocol below is designed as a self-validating system . By introducing a Stable Isotope Labeled (SIL) internal standard (e.g., ¹³C/¹⁵N-labeled APL1β27) at the very first step, any downstream target loss or matrix-induced ion suppression is automatically corrected via the endogenous-to-standard ratio.
Step-by-Step IP-MS Protocol
-
System Calibration (Pre-Validation): Establish an external calibration curve using synthetic APL1β27 Trifluoroacetate[2]. Ensure the MS/MS linearity yields an R² > 0.99.
-
Isotope Dilution (Self-Validation Initiation): Aliquot 200 µL of human CSF or plasma. Immediately spike in a known concentration of SIL-APL1β27 Internal Standard (IS). Causality: Spiking before extraction ensures the IS undergoes identical physical losses as the endogenous peptide, mathematically negating extraction variance.
-
Monomerization: Add an equal volume of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and vortex vigorously. Dry completely under a gentle stream of nitrogen. Causality: HFIP dissolves transient peptide homodimers and lipid-bound complexes, ensuring absolute monomeric availability for antibody binding[3].
-
Immunocapture: Resuspend the dried pellet in a physiological buffer (e.g., PBS with 0.05% Tween-20) and add magnetic beads covalently conjugated to an anti-APLP1 monoclonal antibody. Incubate for 2 hours at 4°C with gentle rotation.
-
Washing & Elution: Wash the beads three times with the binding buffer to remove unbound matrix proteins. Elute the enriched APL1β27 using 50 µL of 0.1% TFA. Causality: The low pH of TFA physically breaks the non-covalent antigen-antibody interaction without severely degrading the peptide.
-
LC-MS/MS Acquisition: Inject 10 µL of the eluate onto a C18 sub-2 µm UHPLC column. Detect using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Monitor transitions specific to the sequence DELAPAGTGVSREAVSGLLIMGAGGGS[3].
-
Post-Run Validation Review: Check the blank matrix control. If the blank exhibits >5% of the Lower Limit of Quantification (LLOQ) signal, the system fails self-validation due to column carryover and must be flushed.
Self-validating IP-MS workflow for APL1β27 extraction and absolute quantification.
References
- "1233876-44-2 APL1ß27: SACTG | APRGOO", aprgoo.com,
- "K. Ohi et al. / Schizophrenia Research 109 (2009) 80-85", niph.go.jp,
- "Peptide Fingerprinting of Alzheimer's Disease in Cerebrospinal Fluid - Our journal portfolio - PLOS", plos.org,
- "Trimetazidine attenuates neuroinflammation via TLR4/NF-KB pathway inhibition in lipopolysaccharides-induced dementia in rats - Journal of Applied Pharmaceutical Science", japsonline.com,
- "Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome - PubMed", nih.gov,
- "SUNLONG PRODUCT LIST | 原廠產品規格表 | 訊息公告 | 富利瀚生物科技有限公司", folibio.com.tw,
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. 1233876-44-2 APL1ß27 [aprgoo.com]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. japsonline.com [japsonline.com]
- 5. Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SUNLONG PRODUCT LIST | 原廠產品規格表 | 訊息公告 | 富利瀚生物科技有限公司 [folibio.com.tw]
Methodological & Application
APL1b27 Trifluoroacetate as a tool for studying [specific] pathway
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Target Validation and Biomarker Profiling in Immunohistochemistry Using APL1b27 Trifluoroacetate
Scientific Context: The Pathophysiological Role of APL1b27
In the pursuit of reliable biomarkers for Alzheimer's disease (AD) and other neurodegenerative conditions, amyloid precursor-like protein 1 (APLP1) has emerged as a critical parallel pathway to traditional amyloid-beta (Aβ) processing. Processed by the same β- and γ-secretase machinery as the amyloid precursor protein (APP), APLP1 yields distinct peptide fragments: APL1b25, APL1b27, and APL1b28[1].
Because APL1b peptides do not share the extreme amyloidogenic deposition characteristics of Aβ42, they remain soluble in cerebrospinal fluid (CSF) and serum, serving as high-fidelity surrogate markers for real-time central nervous system secretase activity[1]. Their diagnostic importance is expanding rapidly across multiple neuropathologies:
-
Idiopathic Normal Pressure Hydrocephalus (iNPH): While traditional Aβ species are typically suppressed in iNPH, APL1b25 and APL1b27 levels are paradoxically elevated, indicating a broader, divergent disturbance in amyloid metabolism[2].
-
Down Syndrome-Associated AD: Adolescent patients with Down Syndrome display significantly reduced serum levels of APL1b27 and related peptides, preceding cognitive decline and offering a prospective early-onset blood biomarker[3].
-
Neuroinflammation: In lipopolysaccharide-induced dementia models, targeted therapies (like Trimetazidine) that successfully attenuate neuroinflammation and rescue cognitive decline concurrently normalize deranged serum APL1b27 levels.
Figure 1. Secretase-mediated cleavage of APLP1 generating APL1b27 and surrogate AD biomarkers.
Methodological Causality: Why Utilize Synthetic APL1b27 TFA in IHC?
Immunohistochemistry (IHC) inherently suffers from the risk of antibody cross-reactivity. Due to the high sequence homology and structural mimicking between APP-derived and APLP1-derived peptides, commercial anti-APL1b27 antibodies may inadvertently bind to Aβ plaques. To strictly establish target specificity in tissue assays, researchers utilize synthetic APL1b27 Trifluoroacetate (TFA) to perform self-validating peptide pre-adsorption (blocking) assays .
Overcoming the TFA Salt and Aggregation Artifact
Synthetic peptides are typically manufactured and lyophilized as TFA salts. If applied directly to an IHC buffer, the residual TFA can cause a localized drop in pH, driving isoelectric precipitation or triggering artificial β-sheet fibrillogenesis. Large, uncontrolled aggregates will either precipitate out of solution or fail to optimally saturate the paratopes of the primary antibody, leading to incomplete blocking[4].
The Causative Solution: A rigorously controlled solvent exchange using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP disrupts hydrogen bonds and dissolves existing β-sheet structures, ensuring the peptide is driven into a completely monomeric state. Vacuum drying removes the organic solvent and residual TFA, leaving a pure peptide film that is reconstituted in an alkaline environment to hydrate hydrophobic domains before immediate neutralization[4].
Comparative Biomarker Data
The following table summarizes the structural and pathological distinctions between APLP1 and APP-derived biomarkers to guide researchers in multiplexed panel designs.
| Biomarker Peptide | Parent Protein | Length | Sequence | Key Pathological Profile |
| APL1b25 | APLP1 | 25 AA | DELAPAGTGVSREAVSGLLIMGAGG | Elevated in iNPH CSF[2], Reduced in Down Syndrome serum[3] |
| APL1b27 | APLP1 | 27 AA | DELAPAGTGVSREAVSGLLIMGAGGGS | Elevated in iNPH[2], Correlates with neuroinflammation resolution |
| APL1b28 | APLP1 | 28 AA | DELAPAGTGVSREAVSGLLIMGAGGGSL | Tracks strictly with Aβ42 production in sporadic AD[1] |
| Aβ42 | APP | 42 AA | DAEFRHDSGYEVHHQKLVFFAEDVGS... | Plaque-forming; paradoxically suppressed in iNPH CSF[2] |
Self-Validating Experimental Protocols
Figure 2. Self-validating pre-adsorption workflow to confirm antibody specificity in IHC.
Protocol A: Monomerization of APL1b27 TFA
Goal: Remove TFA salt artifacts and monomerize pre-existing beta-sheets prior to IHC application.
-
HFIP Solvation: Dissolve lyophilized APL1b27 TFA in highly pure 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a concentration of 1 mg/mL[4]. Vortex gently until the solution is clear.
-
Incubation: Incubate the sealed tube at room temperature for 30 minutes to allow complete disruption of secondary structures.
-
Evaporation: Transfer to a Speed-Vac and evaporate the solvent completely until a transparent peptide film forms at the base of the tube[4].
-
Alkaline Reconstitution: Reconstitute the dried peptide film in 1 mM NaOH to a concentration of 1 mM[4]. Causality: The alkaline pH prevents passing through the isoelectric point, ensuring immediate solvation of the highly hydrophobic C-terminal tail.
-
Neutralization: Immediately titrate the solution to pH 7.0 using 10 mM NaOH and dilute into your standard IHC buffer (e.g., PBS) to reach a final working concentration (typically 500 µM)[4].
Protocol B: IHC Peptide Competition Assay (FFPE Sections)
Goal: Prove that positive tissue signaling is mediated exclusively by APL1b27 epitopes.
-
Calculated Pre-Adsorption: Determine the precise working concentration of your primary anti-APL1b27 antibody. Prepare a reaction mixture by adding the monomerized APL1b27 peptide (from Protocol A) to the primary antibody solution at a 10:1 to 100:1 molar excess .
-
Incubation: Incubate the peptide/antibody mixture on a gentle orbital shaker for 2–4 hours at room temperature, or overnight at 4°C. Causality: This ensures complete thermodynamic saturation of the primary antibody's antigen-binding sites.
-
Tissue Preparation: Deparaffinize Formalin-Fixed Paraffin-Embedded (FFPE) brain sections through xylene and graded alcohols. Pre-treat with 0.5% H₂O₂ in PBS for 30 minutes to quench endogenous peroxidases, followed by standard heat-induced epitope retrieval (HIER)[4].
-
Dual Application (Self-Validation):
-
Experimental Slide: Apply the blocked (peptide + antibody) mixture.
-
Control Slide: Apply the unblocked primary antibody to an adjacent serial section.
-
-
Detection & Validation: Incubate sections for 48 hours at 4°C[4], wash with PBS containing 0.1% Triton X-100, and proceed with standard secondary HRP-polymer and DAB chromogen development.
-
Success Criteria: The assay is considered valid and the antibody deemed specific only if the unblocked section shows positive pathology, and the blocked section demonstrates 100% signal quenching.
-
References
Sources
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. Amyloid precursor like protein 1 in Idiopathic Normal Pressure hydrocephalus; expanding the knowledge of an altered amyloid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Application Protocol: APL1b27 Trifluoroacetate in Organoid Models
Foreword: On the Nomenclature and Availability of APL1b27 Trifluoroacetate
Extensive searches of scientific literature, patent databases, and commercial supplier catalogs have yielded no public data for a compound designated "APL1b27 Trifluoroacetate." This suggests that "APL1b27" may be a novel, pre-publication research compound, an internal designation not yet disclosed publicly, or a potential misspelling of a different molecule.
Therefore, this document serves as a methodological framework and best-practice guide for the evaluation of a novel, uncharacterized peptide-based compound (herein referred to as the "Test Article" or "APL1b27") in organoid systems. The protocols provided are adapted from established, validated methods for introducing new small molecules or peptides into 3D organoid cultures. Researchers must substitute the placeholder "Test Article" with their specific compound and perform rigorous dose-response and toxicity testing as the foundational first steps.
This guide is structured to empower researchers to systematically characterize the effects of a novel peptide like APL1b27, ensuring that the generated data is robust, reproducible, and scientifically sound.
Section 1: Foundational Concepts & Initial Characterization
The Rationale: Why Use Organoids for Peptide Bioactivity Screening?
Organoids are three-dimensional (3D) in vitro culture systems derived from stem cells (pluripotent or adult stem cells) that self-organize to recapitulate key aspects of the architecture and function of their in vivo organ counterparts. Their cellular complexity and physiological relevance make them superior models for studying the effects of novel therapeutic candidates compared to traditional 2D cell culture.
When evaluating a novel peptide such as the Test Article, organoid models offer critical advantages:
-
Physiological Relevance: The multi-cellular, 3D structure provides a more accurate context for cell-cell interactions, nutrient gradients, and drug penetration.
-
Predictive Power: Data from organoid studies often shows higher correlation with in vivo outcomes in preclinical and clinical settings.
-
Genetic Stability: Organoids, particularly those derived from adult stem cells, tend to be more genetically stable than immortalized cell lines.
Pre-requisite: Physicochemical Characterization of the Test Article
Before introducing the Test Article to any biological system, its fundamental properties must be known. Trifluoroacetate (TFA) is a common counter-ion used during peptide synthesis and purification; its presence is normal but its potential effects at high concentrations (e.g., pH changes in media) should not be overlooked.
Table 1: Essential Physicochemical Data for the Test Article
| Parameter | Recommended Analysis | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC) | To ensure observed effects are from the peptide and not contaminants. A purity of >95% is recommended. |
| Identity | Mass Spectrometry (MS) | To confirm the correct molecular weight and sequence of the peptide. |
| Solubility | Serial Dilution in various solvents (e.g., H₂O, DMSO, PBS) | To determine the appropriate solvent for stock solution preparation and to avoid precipitation in culture media. |
| Stability | Incubate in culture medium at 37°C over time; analyze via HPLC | To understand the half-life of the peptide in experimental conditions, which informs dosing frequency. |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) assay | To ensure the peptide preparation is free from endotoxins, which can cause confounding inflammatory responses in organoids. |
Section 2: Experimental Protocols
Protocol: Preparation of Test Article Stock Solutions
This protocol describes the preparation of a high-concentration stock solution, which will be serially diluted to create working concentrations. This minimizes the volume of solvent added to the organoid culture.
Materials:
-
Test Article (lyophilized powder)
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or appropriate sterile solvent
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated precision balance and vortex mixer
Procedure:
-
Determine Target Stock Concentration: Aim for a stock concentration that is at least 1000x the highest planned working concentration (e.g., 10 mM for a 10 µM final concentration).
-
Aliquot Lyophilized Powder: To avoid repeated freeze-thaw cycles of the entire batch, weigh out and aliquot the lyophilized powder into separate sterile tubes based on the amount needed for each stock solution preparation.
-
Solubilization: Under sterile conditions (e.g., in a biosafety cabinet), add the calculated volume of DMSO to the tube containing the Test Article.
-
Ensure Complete Dissolution: Vortex gently for 1-2 minutes. If necessary, sonicate briefly in a water bath to fully dissolve the peptide. Visually inspect for any particulates.
-
Sterilization (if necessary): If the solvent is not already sterile-filtered, pass the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is critical for preventing contamination.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion tubes. Store at -80°C to maintain stability.
Diagram: Workflow for Novel Compound Screening in Organoids
The following diagram outlines the systematic approach for testing the Test Article, from initial range-finding to functional assays.
Caption: Workflow for evaluating a novel compound in organoid models.
Protocol: Dose-Response and Cytotoxicity Assessment
This is the most critical first experiment. It establishes the concentration range at which the Test Article is bioactive without being cytotoxic.
Materials:
-
Mature, healthy organoids (e.g., 7-10 days post-passaging) plated in a 96-well format.
-
Complete organoid culture medium.
-
Test Article stock solution (from Protocol 2.1).
-
Vehicle control (e.g., DMSO at the same final concentration as the highest Test Article dose).
-
Positive control for cell death (e.g., Staurosporine, 10 µM).
-
CellTiter-Glo® 3D Cell Viability Assay (or equivalent ATP-based assay).
-
Plate reader capable of luminescence detection.
Procedure:
-
Plating: Plate organoids at a consistent density per well in a 96-well plate. Allow them to recover for 24-48 hours.
-
Prepare Dilution Series: Create a 2x concentration series of the Test Article in complete medium. A common starting range is a logarithmic series from 1 nM to 100 µM. Also prepare 2x vehicle and positive controls.
-
Dosing: Carefully remove half the medium from each well and replace it with an equal volume of the 2x Test Article solution (or control), achieving a 1x final concentration. This minimizes mechanical stress on the organoids.
-
Incubation: Incubate the plate for a standard initial endpoint, typically 72 hours, under normal organoid culture conditions (37°C, 5% CO₂).
-
Imaging: Before adding the viability reagent, acquire brightfield images of each well to document morphological changes (e.g., organoid swelling, disintegration, loss of budding structures).
-
Viability Assay: Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions. This involves adding the reagent, incubating, and reading luminescence.
-
Data Analysis:
-
Normalize the luminescence data: Set the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the Test Article concentration.
-
Use a non-linear regression model (e.g., [log]inhibitor vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ (concentration at which 50% of viability is lost).
-
Protocol: Long-Term Assay for Morphological and Gene Expression Analysis
Once a non-toxic concentration range is established, this protocol assesses the long-term effects of the Test Article on organoid growth, development, and differentiation.
Procedure:
-
Experimental Setup: Establish organoid cultures in a 24- or 48-well plate.
-
Dosing Regimen: Based on the results from Protocol 2.3, select 2-3 non-toxic concentrations of the Test Article.
-
Treatment: Dose the organoids every 2-3 days during routine media changes for a total of 7 to 14 days. Include a vehicle control group.
-
Monitoring: Acquire brightfield images every 2 days to create a time-course of morphological changes. Quantify parameters like organoid size, budding efficiency, or cyst formation.
-
Harvesting for Analysis: At the end of the experiment, harvest the organoids.
-
For RNA Analysis: Extract organoids from the matrix using a cell recovery solution, wash with cold PBS, and lyse for RNA extraction using a kit-based method (e.g., RNeasy Mini Kit). Analyze gene expression changes via qRT-PCR or RNA-seq.
-
For Protein/Histological Analysis: Fix the organoids within the matrix using 4% paraformaldehyde, followed by embedding in paraffin for immunohistochemistry (IHC) or cryopreservation for immunofluorescence (IF).
-
Section 3: Hypothetical Signaling Pathway and Data Interpretation
Assuming "APL" suggests an A pelin-like P eptide acting on an APJ-L ike receptor, a potential mechanism could involve the Apelin/APJ signaling pathway, which is known to play roles in cell proliferation, angiogenesis, and metabolism.
Diagram: Hypothetical Apelin/APJ Signaling Pathway
Caption: Hypothetical signaling cascade for APL1b27 via the APJ receptor.
Interpreting Potential Outcomes
Table 2: Example Data Interpretation
| Observation | Potential Interpretation | Next Steps |
| Increased organoid size and budding frequency. | Test Article may be a mitogen, promoting stem cell proliferation. | Assess expression of proliferation markers (e.g., Ki67, PCNA) via qRT-PCR or IHC. Perform cell cycle analysis. |
| Decreased organoid viability (high IC₅₀). | Test Article may induce apoptosis or necrosis. | Perform TUNEL or Caspase-3/7 activity assays to confirm apoptosis. |
| Emergence of new cell types or structures. | Test Article may be a differentiation factor. | Use cell-type-specific markers (e.g., MUC2 for goblet cells, CHGA for enteroendocrine cells in intestinal organoids) to identify new lineages. |
| No observable effect. | The organoid model may not express the target receptor, or the peptide is inactive in this context. | Confirm target receptor expression via qRT-PCR or IHC. Test in a different organoid model. |
Section 4: References
As "APL1b27 Trifluoroacetate" is not documented in public scientific literature, this section provides references for the fundamental techniques and concepts described in this guide.
-
Clevers, H. (2016). Modeling Development and Disease with Organoids. Cell, 165(7), 1586-1597. [Link]
-
Sato, T., et al. (2009). Single Lgr5 stem cells build crypt-villus structures in vitro without a mesenchymal niche. Nature, 459(7244), 262-265. [Link]
-
Dutta, D., et al. (2017). Disease Modeling in Human Gut Organoids. Trends in Molecular Medicine, 23(5), 393-410. [Link]
-
Qiagen. (2019). RNeasy Mini Kit Handbook. [Link]
Application Notes and Protocols for Western Blot Analysis Following APL1b27 Trifluoroacetate Treatment
Introduction
Western blotting is a cornerstone technique in cellular and molecular biology, enabling the detection and semi-quantitative analysis of specific proteins within a complex mixture. For researchers in drug development, this technique is indispensable for elucidating the mechanism of action of novel therapeutic compounds. This guide provides a comprehensive, in-depth protocol for performing Western blot analysis on cell lysates following treatment with the hypothetical compound APL1b27 Trifluoroacetate. While the specific cellular targets of APL1b27 Trifluoroacetate are under investigation, this protocol is designed to be broadly applicable for assessing its impact on protein expression and signaling pathways.
The trifluoroacetate salt form of a compound can sometimes influence its biological activity or stability, though often it is a result of the purification process[1]. It is crucial to consider that the vehicle control for such experiments should contain an equivalent concentration of trifluoroacetate to account for any non-specific effects. This protocol emphasizes best practices to ensure data integrity and reproducibility, from initial sample preparation to final data analysis.
Core Principles: Interrogating Cellular Responses to APL1b27 Trifluoroacetate
The fundamental goal of this protocol is to ascertain how APL1b27 Trifluoroacetate affects the cellular proteome. This could manifest as:
-
Changes in Protein Expression: Upregulation or downregulation of target proteins.
-
Post-Translational Modifications (PTMs): Alterations in the phosphorylation, ubiquitination, or cleavage of specific proteins, which are often indicative of changes in signaling pathway activation.
To accurately capture these changes, meticulous attention to detail at every stage of the Western blotting workflow is paramount. This guide will walk you through each critical step, explaining the "why" behind the "how."
Hypothetical Signaling Pathway Modulated by APL1b27 Trifluoroacetate
For the purpose of this application note, we will consider a hypothetical signaling pathway where APL1b27 Trifluoroacetate is an inhibitor of a key kinase, "Kinase X," which lies upstream of a transcription factor, "TF-Y." Inhibition of Kinase X is expected to decrease the phosphorylation of TF-Y, leading to a reduction in the expression of its target gene, "Protein Z."
Caption: Hypothetical signaling pathway where APL1b27 Trifluoroacetate inhibits Kinase X.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram outlines the complete workflow for a Western blot experiment designed to investigate the effects of APL1b27 Trifluoroacetate.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest. This ensures that the cells are in a logarithmic growth phase and are more likely to respond consistently to treatment.
-
APL1b27 Trifluoroacetate Treatment:
-
Prepare a stock solution of APL1b27 Trifluoroacetate in an appropriate solvent (e.g., DMSO).
-
The final concentration of the solvent in the culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular stress.
-
Treat cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) with various concentrations of APL1b27 Trifluoroacetate.
-
Crucially, include a vehicle-treated control group that receives the same concentration of the solvent and trifluoroacetate without the active compound.
-
Part 2: Protein Extraction
Proper cell lysis is critical for extracting the entire protein content and preserving its integrity.[2][3]
-
Reagent Preparation:
-
RIPA Lysis Buffer: A common and effective buffer for whole-cell lysates. For a gentler lysis, especially for membrane proteins, an NP-40 based buffer can be used.[3][4]
-
Protease and Phosphatase Inhibitor Cocktails: Add these to the lysis buffer immediately before use to prevent protein degradation and dephosphorylation.[2]
-
-
Lysis Procedure:
-
Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[4][5]
-
Add ice-cold lysis buffer to the plate (e.g., 100 µL for a well in a 6-well plate).[5]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[4][6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To shear DNA and reduce viscosity, sonicate the lysate on ice.[4][5][6]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4][6]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
Part 3: Protein Quantification
Accurate protein quantification is essential for ensuring equal loading of protein in each lane of the gel, which is a prerequisite for reliable downstream analysis.[7][8]
-
BCA Protein Assay: The bicinchoninic acid (BCA) assay is recommended due to its compatibility with most detergents commonly found in lysis buffers.
-
Procedure: Follow the manufacturer's instructions for the BCA assay kit. Create a standard curve using Bovine Serum Albumin (BSA) to determine the protein concentration of your samples.
Part 4: Sample Preparation and SDS-PAGE
-
Sample Preparation:
-
Based on the protein concentrations determined, normalize the volume of each sample to contain the same amount of protein (e.g., 20-30 µg).
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][6]
-
Centrifuge briefly before loading onto the gel.
-
-
SDS-PAGE:
-
Select the appropriate percentage of polyacrylamide gel based on the molecular weight of your target protein(s). Gradient gels (e.g., 4-20%) are suitable for separating a wide range of protein sizes.[6]
-
Load equal amounts of protein into each well.[8]
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Part 5: Protein Transfer
-
Membrane Selection:
-
Polyvinylidene difluoride (PVDF): Offers better protein retention and is more durable, making it ideal for stripping and re-probing.[7][8]
-
Nitrocellulose: A suitable alternative, particularly for proteins with high hydrophobicity.[8]
-
Choose a membrane pore size appropriate for your protein of interest (0.45 µm for most proteins, 0.2 µm for smaller proteins <20 kDa).[2]
-
-
Transfer Methods:
-
Wet Transfer: Generally more efficient, especially for larger proteins.[2] Can be performed overnight at a low voltage in a cold room.
-
Semi-Dry Transfer: Faster, but may be less efficient for very large proteins.
-
-
Post-Transfer Check: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency before proceeding to the blocking step.[6]
Part 6: Immunodetection
-
Blocking: This step is crucial to prevent non-specific binding of antibodies to the membrane.[9]
-
Incubate the membrane in a blocking buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]
-
Common blocking agents are 5% non-fat dry milk or 3-5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5][6]
-
Note: For detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins that can increase background noise.[7][8]
-
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
-
Repeat the washing step as described above to remove unbound secondary antibody.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Exposure times may need to be optimized.[7]
-
Data Analysis and Normalization: The Key to Quantitative Accuracy
To make meaningful comparisons of protein expression between different treatment groups, normalization is essential.[11][12] This process corrects for variations in protein loading and transfer.
Total Protein Normalization (TPN)
TPN is increasingly recognized as a more reliable method than using housekeeping proteins (e.g., GAPDH, β-actin, β-tubulin), whose expression can be affected by experimental conditions.[13][14] TPN involves normalizing the signal of the target protein to the total amount of protein in the same lane.[15]
Methods for TPN:
-
Stain-Free Technology: Some precast gels contain compounds that fluoresce when exposed to UV light, allowing for the imaging of total protein on the membrane before antibody incubation. This is a highly accurate and reproducible method.[11][13]
-
Protein Stains: Stains like Ponceau S or Coomassie Brilliant Blue can be used to image the total protein on the membrane. However, their linear range and sensitivity may be limited.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Protein Loading Amount | 20-50 µg of total protein per lane | Ensures sufficient protein for detection while avoiding overloading, which can cause streaking.[8] |
| Primary Antibody Dilution | 1:500 - 1:2000 (Optimize as per datasheet) | Balances specific signal with background noise. |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Higher dilutions can help reduce non-specific background. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Milk is cost-effective for general use; BSA is essential for phosphoprotein detection.[7] |
| Washing Buffer | TBST (Tris-Buffered Saline, 0.1% Tween-20) | The detergent helps to remove non-specifically bound antibodies. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time- Optimize antibody dilutions- Increase wash duration and volume[3][7] |
| Weak or No Signal | - Low protein expression- Inefficient transfer- Inactive antibody | - Load more protein- Check transfer efficiency with Ponceau S- Use a fresh antibody aliquot |
| Non-Specific Bands | - Antibody concentration too high- Protein degradation | - Further dilute the primary antibody- Ensure protease inhibitors are always used[3] |
References
-
Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Posch, A., et al. (2023). Stain-Free total-protein normalization enhances the reproducibility of Western blot data. Scientific Reports, 13(1), 8562. Retrieved from [Link]
-
Bio-Rad. (n.d.). Total Protein Normalization. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Total Protein Normalization. Retrieved from [Link]
-
Advansta Inc. (2014, November 5). Total Protein Normalization for Western Blots. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western blot optimization enhance detection & quantification of low abundance protein. Retrieved from [Link]
-
Sino Biological. (n.d.). Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies. Retrieved from [Link]
-
Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103005. Retrieved from [Link]
-
Garcia, M. C. (2005). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. British Journal of Pharmacology, 144(8), 1127–1135. Retrieved from [Link]
-
Colasante, G., et al. (2020). Engineering a human-based translational activator for targeted protein expression restoration. Nature Communications, 11(1), 4762. Retrieved from [Link]
-
Aikawa, T., et al. (2021). Construction of an Artificial Cell Capable of Protein Expression at Low Temperatures Using a Cell Extract Derived from Pseudomonas fluorescens. Micromachines, 12(2), 126. Retrieved from [Link]
-
Shiga, T., et al. (2023). Targeted Regulation of Protein Expression in Vibrio parahaemolyticus. International Journal of Molecular Sciences, 24(5), 4899. Retrieved from [Link]
Sources
- 1. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 4. origene.com [origene.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad.com [bio-rad.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.co.jp]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Stain-Free total-protein normalization enhances the reproducibility of Western blot data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Protein Normalization Reagent for Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Total Protein Normalization for Western Blots - Advansta Inc. [advansta.com]
Troubleshooting & Optimization
Technical Support Knowledge Base: Resolving APL1b27 Peptide Precipitation
Welcome to the Advanced Peptide Applications support center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of amyloidogenic peptides. APL1b27 (Amyloid Precursor-Like Protein 1 derived peptide) is a critical surrogate biomarker for Aβ42 in Alzheimer's and Down Syndrome research 12. Due to its highly hydrophobic nature, maintaining it in a monomeric, soluble state within physiological media requires strict biochemical control.
The following guide details the causality of Trifluoroacetate (TFA)-induced precipitation and provides field-proven, self-validating protocols to ensure stable solubilization.
Diagnostic Overview: The Solubilization Failure Cascade
Mechanism of TFA-induced APL1b27 precipitation and the optimized protocol for solubilization.
Troubleshooting & FAQ
Q1: Why does APL1b27 instantly form a cloudy precipitate when added directly to cell culture media?
The Causality: Almost all custom synthetic peptides are purified via Reverse-Phase HPLC utilizing 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent, leaving the final lyophilized product as a tightly bound TFA salt 3. TFA is a strong acid (pKa ~ 0.5). When you introduce the APL1b27-TFA salt directly into buffered physiological media (pH 7.2–7.4), the sudden dissociation of TFA counterions causes rapid, localized drops in pH 4.
As the microenvironment crosses the peptide's isoelectric point (pI), the net electrostatic repulsion between APL1b27 molecules falls to zero. Without this energetic barrier, the amyloidogenic hydrophobic sequences instantly drive intermolecular hydrogen bonding and
Q2: How do I systematically eliminate the TFA counter-ion to prevent this collapse?
You must exchange the TFA salt for a biologically benign and less acidic chloride (HCl) salt. The standard laboratory technique is a repeated lyophilization protocol leveraging acid dissociation constants 5.
Mechanistic Validation: This is a self-validating biochemical system. By adding an excess of HCl (a stronger acid with a lower pKa than TFA), the trifluoroacetate anion is forcibly protonated into volatile trifluoroacetic acid. Under the high vacuum of lyophilization, the volatile TFA sublimates completely out of the frozen matrix, leaving behind only the pure peptide chloride salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve the lyophilized APL1b27-TFA peptide in a minimal volume of ultra-pure sterile water (e.g.,
). -
Acidification: Add
to achieve a final HCl concentration of . -
Equilibration: Incubate the solution at room temperature (
) for exactly 1 minute to allow complete protonation of the TFA. -
Freezing: Submerge the vial in liquid nitrogen to snap-freeze the solution instantly.
-
Sublimation: Lyophilize the frozen matrix overnight until completely dry.
-
Iterate: Repeat steps 1–5 at least two more times to ensure
TFA removal.
Self-validating TFA-to-HCl counter-ion exchange protocol via repeated lyophilization.
Q3: After removing the TFA, what is the best technique for introducing the peptide to the media?
Do not dump the lyophilized powder directly into your culture media. You must pre-solubilize the peptide to defeat any solid-state aggregation.
-
Initial Solvation: Dissolve the HCl-exchanged APL1b27 in
DMSO (v/v) 4. The strong dipolar nature of DMSO rapidly outcompetes inter-peptide hydrogen bonding, disassembling -sheets into solvated monomers. -
Titration: Place your target culture media on a gentle magnetic stirrer. Add the DMSO-peptide stock solution dropwise into the vortex. This prevents high-concentration nucleation sites from forming, allowing the monomeric peptide to dynamically acclimate to the ionic strength of the buffer.
Q4: Can I use chemical excipients in my media to prevent aggregation during long-term incubation?
Yes. If your downstream assays permit, specific excipients can thermodynamically stabilize the monomeric state of the peptide in solution 6. Refer to the quantitative matrix below to choose an appropriate additive.
Table 1: Formulatory Excipients for Peptide Stabilization
| Excipient / Solvent | Effective Concentration | Mechanistic Action | Suitability for Cell Culture |
| DMSO | Outcompetes intermolecular H-bonds | Excellent (as pre-solubilization vehicle) | |
| L-Arginine | Guanidinium group masks hydrophobic patches & screens charge | High (Safe as a media supplement) | |
| Trehalose | Modulates water surface tension; provides thermodynamic stability | High (Maintains monomeric state) | |
| Polysorbate 20 | Non-ionic surfactant coats exposed hydrophobic peptide surfaces | Moderate (May alter cellular lipid rafts) |
References
-
Trimetazidine attenuates neuroinflammation via TLR4/NF-KB pathway inhibition in lipopolysaccharides-induced dementia in rats. Journal of Applied Pharmaceutical Science. [Link]
-
Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome. PubMed Central (NIH).[Link]
-
How come peptide dissolve in water but precipitate in TC medium? How can this be solved? ResearchGate. [Link]
-
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. ToxicDocs. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Peptide-TFA Concentration for Cell Viability
A Guide for Researchers Using HPLC-Purified Peptides such as APL1b27 Trifluoroacetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights for working with HPLC-purified peptides, which are commonly delivered as trifluoroacetate (TFA) salts. While we will use "APL1b27" as a representative example, the principles, protocols, and troubleshooting advice herein are broadly applicable to any peptide-TFA salt used in cell-based applications.
The central challenge many researchers face is distinguishing the biological activity of the peptide from the confounding effects of the TFA counterion. This guide will equip you to navigate this challenge, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a peptide trifluoroacetate (TFA) salt?
Most synthetic peptides are purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a strong acid used in the mobile phase of this process because it acts as an excellent ion-pairing agent, improving peak resolution and yielding high-purity peptide.[1] During the final lyophilization step, the peptide, which typically has positively charged amino groups, forms a salt with the negatively charged TFA counterion. Therefore, the white powder you receive is not just the peptide but a peptide-TFA salt.
Q2: Why is the TFA counterion a concern for cell-based assays?
While essential for purification, residual TFA can significantly impact downstream experiments. The TFA itself can exert biological effects, including dose-dependent cytotoxicity, inhibition of cell proliferation, and alteration of membrane integrity, even at nanomolar concentrations.[2][3] For instance, studies have shown that TFA concentrations between 10⁻⁸ M and 10⁻⁷ M can reduce cell numbers in osteoblast and chondrocyte cultures.[3] This means that at higher peptide concentrations, you may inadvertently be observing the toxic effects of the TFA, not the intrinsic activity of your peptide.
Q3: What is APL1b27 and what is its expected function?
The designation "APL1b27" suggests a potential link to two areas of research: "APL-1," which is an altered peptide ligand derived from human heat-shock protein 60 studied in the context of rheumatoid arthritis[4][5], and "HLA-B27," a human leukocyte antigen strongly associated with autoimmune diseases like ankylosing spondylitis.[6][7][8] Peptides designed to interact with HLA-B27 are crucial tools for studying the mechanisms of these diseases.[9][10] Without a specific sequence, the exact function of "APL1b27" cannot be determined, but it is likely an immunomodulatory or signaling peptide intended for cell-based studies. The critical consideration for any such peptide is that its true biological activity can be masked or distorted by TFA contamination.
Troubleshooting Guide: Isolating Peptide Activity from TFA Effects
This section addresses common issues encountered during experiments. The underlying theme is to first consider TFA as a potential cause of unexpected results.
Issue 1: I observe widespread cell death even at low concentrations of my APL1b27 peptide.
-
Question: Could this be TFA-induced cytotoxicity?
-
Answer: Yes, this is a classic sign of TFA-induced toxicity, especially if your peptide stock concentration is high.[1][2] The amount of TFA is proportional to the amount of peptide; therefore, a high peptide concentration also means a high TFA concentration.
-
Troubleshooting Steps:
-
Run a Vehicle Control: This is the most critical step. Prepare a "vehicle" solution containing everything except the peptide. Since TFA is the counterion, the ideal control is a solution of sodium trifluoroacetate (Na-TFA) at concentrations equivalent to those in your peptide experiment. If Na-TFA is unavailable, use the same dissolution buffer (e.g., sterile water, PBS, or DMSO) as a minimum control.
-
Perform a Dose-Response Curve: Test a wide range of APL1b27-TFA concentrations (e.g., from picomolar to high micromolar) on your cells. Simultaneously, test the same molar concentrations of Na-TFA. This will allow you to define a "toxic threshold" for TFA in your specific cell type.
-
Lower the Seeding Density: High cell density can deplete nutrients faster and make cells more susceptible to stressors like TFA. Try reducing the number of cells seeded per well.
-
Consider a Different Assay: Some viability assays are more sensitive to metabolic changes that could be induced by TFA. You may want to compare results from a metabolic assay (like MTT) with a membrane integrity assay (like LDH).[11][12]
-
Issue 2: My results are inconsistent and not reproducible batch-to-batch.
-
Question: Why would different batches of the same peptide give different results?
-
Answer: The peptide content in a lyophilized powder can vary. The listed weight includes the peptide, bound water, and the TFA counterions. The ratio of peptide to TFA can differ slightly between synthesis batches, leading to variability in the "active" peptide concentration and the "toxic" TFA concentration.
-
Troubleshooting Steps:
-
Accurate Peptide Quantification: Do not rely solely on the weight of the lyophilized powder. The most accurate method is to determine the peptide concentration of your stock solution via UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or through amino acid analysis.
-
Perform a Counterion Exchange: For sensitive downstream applications, the most robust solution is to remove the TFA and exchange it for a more biologically inert counterion like hydrochloride (HCl).[13][14][15] This process, detailed in the protocols section, significantly improves reproducibility.[1]
-
Aliquot and Store Properly: Prepare single-use aliquots of your stock solution and store them at -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide and affect its activity.
-
Issue 3: My peptide is supposed to be an agonist, but I'm seeing an inhibitory effect (or vice-versa).
-
Question: Could TFA be masking or inverting the peptide's true function?
-
Answer: Absolutely. If the inhibitory effect of TFA on cell proliferation is stronger than the stimulatory effect of your peptide at a given concentration, the net result will be inhibition.[3] This can lead to a complete misinterpretation of your peptide's biological role.
-
Troubleshooting Steps:
-
Deconvolute with a Vehicle Control: As in Issue 1, a TFA-only control is essential to understand the baseline effect of the counterion on your cells.
-
Perform a Counterion Exchange: This is the definitive solution. By testing the HCl salt of your peptide, you can be confident that the observed effects are due to the peptide itself. Several studies have shown that switching from a TFA salt to an HCl salt reveals the true proliferative or anti-proliferative effects of a peptide.[3]
-
Consult the Literature: Search for studies using similar peptides or targeting the same cellular pathway. Note the salt form of the peptides used and the concentrations tested. This can provide a valuable reference point.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to take when encountering unexpected results in your cell-based assays with peptide-TFA salts.
Caption: Troubleshooting workflow for peptide-TFA experiments.
Experimental Protocols
Here are detailed protocols for key experiments. Always use sterile techniques and appropriate personal protective equipment.
Protocol 1: Determining Optimal Concentration via Dose-Response Experiment
This experiment establishes the effective concentration range for your peptide while accounting for potential TFA toxicity.
Materials:
-
APL1b27-TFA peptide stock solution (e.g., 1 mM in sterile DMSO or water)
-
Sodium Trifluoroacetate (Na-TFA) stock solution (1 mM in the same solvent)
-
Your cell line of interest
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
MTT or LDH assay kits (see Protocols 2 & 3)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for adherence.[16]
-
Prepare Serial Dilutions:
-
Peptide: Prepare a series of 2x concentrated serial dilutions of your APL1b27-TFA stock in complete culture medium. A common range to start with is 200 µM down to 2 pM.
-
TFA Control: Prepare an identical set of serial dilutions using the Na-TFA stock.
-
-
Treatment:
-
Carefully remove the old media from the cells.
-
Add 100 µL of the 2x peptide dilutions to the appropriate wells (in triplicate).
-
Add 100 µL of the 2x Na-TFA dilutions to a separate set of wells (in triplicate).
-
Include "untreated" (media only) and "vehicle" (media with the highest concentration of DMSO, if used) control wells.
-
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, assess cell viability and/or cytotoxicity using the MTT (Protocol 2) or LDH (Protocol 3) assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the concentration for both the peptide and the TFA control. This will reveal the concentration at which TFA becomes toxic and help you identify the true therapeutic or effective window of your peptide.
| Treatment Group | Concentration | Purpose |
| Untreated Control | N/A | Baseline cell viability (100%). |
| Vehicle Control | Highest % of solvent | To control for any effects of the dissolution solvent (e.g., DMSO). |
| APL1b27-TFA | e.g., 100 µM to 1 pM | To determine the dose-response of the peptide salt. |
| Na-TFA Control | e.g., 100 µM to 1 pM | To determine the dose-response of the TFA counterion alone. |
| Positive Control | Known Toxin | (For cytotoxicity assays) To ensure the assay is working (e.g., Triton X-100 for LDH assay). |
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Treated cells in a 96-well plate.
Procedure:
-
Add MTT Reagent: At the end of your treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilize Formazan: Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[18]
-
Read Absorbance: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.[17]
Protocol 3: LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, serving as a marker for cytotoxicity.[11]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended).[12][19]
-
Treated cells in a 96-well plate.
Procedure:
-
Prepare Controls: On your experimental plate, include wells for:
-
Collect Supernatant: After your experimental incubation, centrifuge the plate at ~400 x g for 5 minutes.[12]
-
Transfer Supernatant: Carefully transfer 100 µL of supernatant from each well to a new, optically clear 96-well plate.[20]
-
Add Reaction Mix: Add 100 µL of the LDH Reaction Solution from the kit to each well.[12]
-
Incubate: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20]
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of your samples and controls.
Protocol 4: TFA to HCl Counterion Exchange by Lyophilization
This protocol is the gold standard for removing residual TFA and preparing your peptide for sensitive biological assays.[2]
Materials:
-
APL1b27-TFA peptide.
-
Sterile, distilled water.
-
100 mM Hydrochloric Acid (HCl) solution.
-
Lyophilizer.
-
Liquid nitrogen.
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in sterile, distilled water at a concentration of approximately 1 mg/mL.[14]
-
Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2-10 mM.[2][14]
-
Incubation: Let the solution stand at room temperature for at least one minute.[14]
-
Freezing: Flash-freeze the solution in liquid nitrogen.[14][15]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the dilute HCl solution each time.[14]
-
Final Reconstitution: After the final lyophilization, the resulting peptide-HCl salt can be reconstituted in your desired experimental buffer.
By implementing these rigorous controls and protocols, you can confidently optimize the concentration of your APL1b27 peptide, ensuring that your data reflects its true biological function, free from the confounding artifacts of trifluoroacetate.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Unknown. (n.d.). MTT Viability Test. Protocol.
- Unknown. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA)
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
- Gause, E. M., et al. (1986). Simple, rapid method for converting a peptide from one salt form to another.
- Barragán-Cárdenas, A. C., et al. (2024).
-
LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
- Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.
- Khare, S. D., et al. (1995). Peptide binding alpha1alpha2 domain of HLA-B27 contributes to the disease pathogenesis in transgenic mice.
- Dominguez, M. C., et al. (2013). APL-1, an altered peptide ligand derived from human heat-shock protein 60, selectively induces apoptosis in activated CD4+ CD25+ T cells from peripheral blood of rheumatoid arthritis patients. International Immunopharmacology, 17(4), 1075-1083.
- Parker, K. C., et al. (1996). Pocket mutations of HLA-B27 show that anchor residues act cumulatively to stabilize peptide binding. Journal of Immunology, 157(7), 2893-2902.
- García-Medel, N., et al. (2014). Peptide handling by HLA-B27 subtypes influences their biological behavior, association with ankylosing spondylitis and susceptibility to endoplasmic reticulum aminopeptidase 1 (ERAP1). Molecular & Cellular Proteomics, 13(12), 3436-3449.
- García-Medel, N., et al. (2014). Peptide Handling by HLA-B27 Subtypes Influences Their Biological Behavior, Association with Ankylosing Spondylitis and Susceptibility to Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). Molecular & Cellular Proteomics, 13(12), 3436-3449.
- van Herwijnen, M. J., et al. (2016). APL1, an altered peptide ligand derived from human heat-shock protein 60, increases the frequency of Tregs and its suppressive capacity against antigen responding effector CD4 + T cells from rheumatoid arthritis patients. Cell Stress and Chaperones, 21(4), 735-744.
- Unknown. (2022). Evaluation of the biotechnological potential of peptide Cupiennin 1a and analogs. Frontiers in Pharmacology.
- Tjin, G., et al. (2005). A 27-amino-acid synthetic peptide corresponding to the NH2-terminal zinc-binding domain of endostatin is responsible for its antitumor activity. Clinical Cancer Research, 11(9), 3354-3361.
- Sanz-Bravo, A., et al. (2013). Functional Interaction of the Ankylosing Spondylitis-associated Endoplasmic Reticulum Aminopeptidase 1 Polymorphism and HLA-B27 in Vivo. Journal of Biological Chemistry, 288(26), 19198-19208.
- Cuy-Chaparro, M. A., et al. (2022). Peptides' specific binding activity.
- Rojo, S., et al. (1995). Modulation of peptide binding by HLA-B27 polymorphism in pockets A and B, and peptide specificity of B*2703. Journal of Immunology, 154(2), 707-715.
- Zelent, A., et al. (2005). Targeting APL fusion proteins by peptide interference. Current Pharmaceutical Design, 11(28), 3637-3648.
- Kolosova, O., et al. (2022). Neuroepigenetic Mechanisms of Action of Ultrashort Peptides in Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11485.
- D'Atri, D., et al. (2025). Immunization with peptide encapsulated within synthetic spores activates T cell responses and reduces tumor growth.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APL-1, an altered peptide ligand derived from human heat-shock protein 60, selectively induces apoptosis in activated CD4+ CD25+ T cells from peripheral blood of rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APL1, an altered peptide ligand derived from human heat-shock protein 60, increases the frequency of Tregs and its suppressive capacity against antigen responding effector CD4 + T cells from rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide binding alpha1alpha2 domain of HLA-B27 contributes to the disease pathogenesis in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide handling by HLA-B27 subtypes influences their biological behavior, association with ankylosing spondylitis and susceptibility to endoplasmic reticulum aminopeptidase 1 (ERAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Handling by HLA-B27 Subtypes Influences Their Biological Behavior, Association with Ankylosing Spondylitis and Susceptibility to Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pocket mutations of HLA-B27 show that anchor residues act cumulatively to stabilize peptide binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of peptide binding by HLA-B27 polymorphism in pockets A and B, and peptide specificity of B*2703 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. peptide.com [peptide.com]
- 16. clyte.tech [clyte.tech]
- 17. atcc.org [atcc.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
APL1b27 Trifluoroacetate Technical Support Center: Protocol Optimization & Troubleshooting Guide
As research into neurodegeneration and Alzheimer’s disease (AD) advances, amyloid precursor-like protein 1 (APLP1)-derived peptides—specifically APL1β25, APL1β27, and APL1β28—have emerged as highly valuable surrogate biomarkers. Because APLP1 is processed by the same
However, utilizing synthetic APL1β27 in the laboratory introduces distinct biochemical challenges. As a Senior Application Scientist, I frequently observe researchers encountering batch-to-batch inconsistency, inexplicable cellular toxicity, and wide variations in immunoassay recovery. This guide establishes a self-validating framework to systematically diagnose, correct, and prevent these issues.
Part 1: The Mechanistic Foundation of Peptide Inconsistency
To troubleshoot APL1β27, you must understand the two primary biophysical variables introduced during its synthesis and handling: Counterion Contamination and Spontaneous Assembly .
-
The Trifluoroacetate (TFA) Artifact: Synthetic peptides are routinely synthesized via Solid-Phase Peptide Synthesis (SPPS) and cleaved from the resin using strong acids like TFA. Consequently, the standard commercial form of APL1β27 is a TFA salt. Residual TFA can drastically alter the local pH of unbuffered cellular microenvironments and directly induce cellular toxicity, leading to false-positive cell death readouts in neuron viability assays[3][4].
-
Hydrophobic Masking: While APL1β27 does not form plaques as aggressively as Aβ42, it still possesses a highly hydrophobic C-terminus. When reconstituted directly into aqueous buffers, thermodynamic forces drive the peptide to spontaneously fold into
-sheet enriched oligomers[5][6]. This aggregation dynamically masks the specific epitopes required for reliable quantification in Enzyme-Linked Immunosorbent Assays (ELISAs).
Part 2: Interactive Troubleshooting Q&A
Q1: We are seeing extreme variability in APL1β27 recovery across our sandwich ELISAs. Standard curves look different every week. What is causing this?
A: This is a classic symptom of heterogeneous peptide aggregation. When lyophilized APL1β27 is reconstituted directly into standard aqueous assay buffers (like PBS), a varying fraction of the peptide immediately forms oligomers. Since your capture and detection antibodies are sterically hindered from binding to oligomerized epitopes, you experience a "loss" of signal.
Causality & Solution: You must establish a uniform, monomeric starting state. This is achieved through pretreatment with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP is a highly fluorinated, hydrogen-bond disrupting solvent that forcefully denatures
Q2: My primary rat cortical neuron cultures are showing dose-dependent toxicity when treated with APL1β27, but literature suggests this specific sequence shouldn't be highly neurotoxic. Why is my batch toxic? A: You are likely observing "TFA toxicity," not peptide toxicity. The trifluoroacetate counterion can remain bound to the peptide matrix. In low-volume or lightly buffered neuronal media, residual TFA induces acute acidosis and metabolic stress[3][4]. Causality & Solution: To establish a self-validating control, test your cell media's pH immediately after peptide addition. To resolve the issue, either utilize highly buffered media (HEPES) or perform a salt exchange (via dialysis or preparative HPLC) to convert the APL1β27 TFA salt into an HCl or acetate salt prior to cellular assays.
Q3: Does the APL1β27 peptide have diagnostic relevance for Down Syndrome? A: Yes. Individuals with Down Syndrome (DS) possess an extra copy of chromosome 21, which houses the APP gene, leading to early-onset Alzheimer's pathology[9]. Recent clinical studies indicate that alterations in APLP1 metabolism, specifically reductions in serum levels of APL1β25, APL1β27, and APL1β28, correlate significantly with cognitive decline in adolescents with DS[2][10]. Because of this, ensuring the stability and accurate measurement of these specific peptides in clinical samples and lab standards is paramount.
Part 3: Standardized Experimental Protocols
To guarantee trustworthy and reproducible data, adopt the following self-validating system for peptide preparation. Every step involves a defined thermodynamic shift to control the peptide's state.
Protocol: HFIP Monomerization and Reconstitution of APL1b27
Phase 1: Disassembly of Aggregates
-
Equilibration: Allow the lyophilized APL1β27 TFA salt vial to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation.
-
Solvation: In a chemical fume hood, add neat HFIP (100%) to the vial to achieve a peptide concentration of 1 mg/mL.
-
Disruption: Seal the vial tightly and vortex for 15 seconds. Sonicate in a water bath for 5 minutes at room temperature. The HFIP completely disrupts intra- and inter-molecular hydrogen bonding[7][8].
-
Film Formation: Pierce the cap with a needle and evaporate the HFIP under a gentle, steady stream of Nitrogen (N
) gas, or use a SpeedVac without heat. -
Desiccation: Vacuum desiccate the resulting clear peptide film for at least 2 hours to ensure the complete removal of volatile HFIP. Store this monomeric film at -20°C or -80°C until immediately before use.
Phase 2: Aqueous Reconstitution (Immediately prior to assay)
-
Primary Solubilization: Resuspend the peptide film in anhydrous DMSO to a high stock concentration (e.g., 5 mM). Pipette thoroughly to wash the sides of the vial.
-
Dilution: Rapidly dilute the DMSO stock into your final working buffer (e.g., cold PBS or culture media). Critical QC Step: The final DMSO concentration must remain below 1% (v/v) to avoid solvent-induced cellular toxicity.
-
Verification: Periodically validate the monomeric state of your preparation using Atomic Force Microscopy (AFM) or Native PAGE/Western Blot (probed with target-specific antibodies)[11].
Part 4: Quantitative Data Summaries
Table 1: Influence of Peptide Preparation State on Assay Integrity
| Starting Peptide State | Reconstitution Method | Structural Result | ELISA Recovery | Cell Viability Impact |
| Lyophilized (Untreated) | Direct to PBS (pH 7.4) | Heterogeneous Oligomers | Low & Highly Variable | Moderate (Confounded) |
| HFIP-Treated Film | DMSO | Uniform Monomers | High & Reproducible | Baseline (Accurate) |
| Pre-Fibrillized | Incubated in acidic buffer | Insoluble Fibrils | Near Zero (Masked) | Pathologically Toxic |
Table 2: Counterion Impact on In Vitro Systems
| Counterion Salt | Chemical Property | Primary Risk Factor | Recommended Application |
| Trifluoroacetate (TFA) | Strong acid residual | False-positive cytotoxicity, pH drop | Mass Spectrometry, Structural biochem |
| Hydrochloride (HCl) | Weak physiological acid | Low risk, highly biocompatible | Cell culture, Primary neuron assays |
| Acetate | Weak physiological acid | Low risk, highly biocompatible | In vivo injections, Organoid cultures |
Part 5: Systems & Signaling Visualizations
To understand the source of APL1β27, one must visualize the parallel processing pathways of the APP family. Both APP and APLP1 undergo sequential cleavage, highlighting why APLP1 products are outstanding surrogate trackers for pathogenic APP processing.
Parallel processing of APP and APLP1 by secretases yielding Aβ and APL1β27.
References
-
Redundancy and divergence in the amyloid precursor protein family. ResearchGate. 1
-
Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome. ResearchGate. 2
-
Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome. PubMed (NIH). 10
-
Amyloid-β: A double agent in Alzheimer's disease? ResearchGate. 5
-
Down syndrome and Alzheimer's disease: Common pathways, common goals. ResearchGate. 9
-
Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures. PubMed (NIH). 6
-
Ammonium trifluoroacetate (Safety and Biological Toxicity). Benchchem. 3
-
Role of Cation in Enhancing the Conversion of the Alzheimer's Peptide into Amyloid Fibrils. ResearchGate. 4
-
Beta-Amyloid (1-40) HFIP treated peptide specifications. JPT Peptide Technologies. 7
-
Amyloid Beta Peptide 1-42 (HFIP treated) Monomers. 2BScientific. 11
-
Care and Handling of Amyloid Peptides. Bachem. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium trifluoroacetate | 3336-58-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Specific Serum Markers for Early Prediction of Alzheimer's Disease in Adolescents with Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amyloid Beta Peptide 1-42 (HFIP treated) Monomers - 2BScientific [2bscientific.com]
🧪 Technical Support Center: Enhancing In Vivo Bioavailability of APL1b27
Scientist’s Executive Brief Welcome to the Application Support Center. As a Senior Application Scientist, I often see researchers struggle when transitioning synthetic peptides from in vitro assays to in vivo pharmacokinetic (PK) and physiological models. APL1b27 is a critical 27-amino-acid peptide derived from Amyloid Precursor-Like Protein 1 (APLP1). Because it lacks the aggregation propensity of Aβ42, it serves as an excellent soluble surrogate marker for monitoring BACE1 (β-secretase) target engagement in Alzheimer's disease research[1]. However, administering synthetic APL1b27 directly into murine models frequently results in high systemic toxicity, rapid clearance, and zero actionable data.
This guide abandons generic advice. Instead, we dissect the causality behind why your APL1b27 in vivo dosing is failing, focusing on counterion toxicity and formulation physics, to ensure your experimental protocols are robust, self-validating, and reproducible.
Fig 1: APLP1 processing pathway and in vivo barriers to APL1b27 bioavailability.
📚 Knowledge Base & FAQs: The "Why" Behind the Failures
Q: Why is our commercial batch of APL1b27 causing unexpected cell death in WT mice? A: Your APL1b27 likely arrived as a Trifluoroacetate (TFA) salt. TFA is a strong acid utilized heavily during Solid-Phase Peptide Synthesis (SPPS) and subsequent HPLC purification. Due to its strong anionic nature, TFA forms aggressive ion pairs with the positively charged residues (e.g., Arginine, Lysine, Histidine) in your peptide[2]. In vivo, residual TFA acts as a severe cytotoxin; it disrupts cell membrane integrity, inhibits cell proliferation, and can trigger apoptosis at concentrations as low as 10 nM[3][4].
Q: Why does APL1b27 disappear from systemic circulation so rapidly? A: Even if stripped of TFA, naked APL1b27 is a highly hydrophilic, linear 27-amino-acid structure. Once injected, it falls victim to a dual-threat mechanism: immediate degradation by plasma exopeptidases and near-instantaneous renal clearance due to its low molecular weight[5]. A biologically relevant half-life cannot be achieved without providing the peptide with a steric shield.
🛠️ Troubleshooting Guide: "What Went Wrong?"
Issue 1: We observe erratic immunological baselines, localized necrosis at the injection site, and artificially altered peptide conformations in our assays.
-
Diagnosis: Acute TFA counterion cytotoxicity and hydrogen-bond masking.
-
Resolution: You must perform a counterion exchange before testing. Displacing TFA with a physiological counterion like Chloride (HCl) or Acetate neutralizes the toxicity and unmasks the peptide's true physiological conformation[2][6]. Follow Protocol A .
Issue 2: The plasma concentration of APL1b27 drops below the limit of quantification (LOQ) within 30 minutes. BBB penetration is zero.
-
Diagnosis: Reticuloendothelial system (RES) clearance and enzymatic degradation.
-
Resolution: Formulate the exchanged peptide into a protective vehicle. Encapsulating APL1b27 in Poly(lactic-co-glycolic acid) (PLGA) block-copolymers decorated with Polyethylene Glycol (PEG) physically shields the peptide from proteases and prevents opsonization, significantly boosting bioavailability[5][7]. Follow Protocol B .
🔬 Self-Validating Experimental Protocols
Protocol A: Iterative Lyophilization for TFA-to-Chloride Exchange
-
Mechanistic Causality: Why use 10 mM HCl specifically? Acetic acid is a weak acid (pKa 4.5) and struggles to fully break the tight ionic pairing of TFA (pKa ~0.3). Hydrochloric acid (HCl) provides a strong enough protonating environment to liberate the TFA anion, allowing it to volatilize during the freeze-drying process[2][8]. However, exceeding 10 mM HCl risks acid-catalyzed cleavage of the peptide backbone[3][6].
-
Dissolution: Dissolve APL1b27-TFA powder in pure distilled water at a concentration of 1 mg/mL[3][6].
-
Acidification: Add standard HCl to achieve a precise final concentration of 10 mM[6].
-
Incubation: Incubate for exactly 1 minute at room temperature[3]. Prolonged exposure to low pH will degrade the sequence.
-
Sublimation: Flash freeze the vial in liquid nitrogen, then lyophilize overnight. The volatile trifluoroacetic acid will be drawn off under vacuum.
-
Iteration: Repeat steps 1–4 twice more (total of 3 cycles) to ensure >99% exchange efficiency[4][6].
-
Self-Validation Check: Do not assume complete exchange. Validate the end product via 19F-NMR. A successful batch will show the complete disappearance of the characteristic −75 ppm fluorine singlet[4]. Regulatory parameters for in vivo APIs require residual TFA to be <0.1%[3].
Protocol B: W/O/W Double Emulsion Formulation of PLGA-PEG Nanoparticles
-
Mechanistic Causality: Why a Double Emulsion (W/O/W) instead of a standard O/W emulsion? Because APL1b27 is highly hydrophilic. In a single O/W emulsion, the peptide would immediately partition out of the oil phase and into the external bulk water, resulting in near 0% encapsulation. The Water-in-Oil-in-Water method traps the peptide core inside an organic polymer shell before secondary emulsification[9][10].
-
Primary Emulsion (W1/O): Dissolve 50 mg of PLGA-PEG block copolymer in 1 mL of dichloromethane (DCM) to form the oil phase[9]. Dissolve the HCl-exchanged APL1b27 in 100 μL of sterile PBS (Aqueous phase). Add the aqueous phase to the oil phase and emulsify via probe sonication (50W, 1 min) on ice[9][10].
-
Secondary Emulsion (W1/O/W2): Dropwise inject the primary emulsion into 5 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution[9]. Sonicate for an additional 2 minutes to generate the secondary emulsion.
-
Solvent Evaporation: Magnetically stir the solution uncovered for 4 hours at room temperature. The DCM will evaporate, hardening the polymer around the peptide[9].
-
Purification: Centrifuge at 20,000 x g for 30 minutes. Wash the nanoparticle pellet twice with ultra-pure water to strip unencapsulated peptide and excess PVA.
-
Self-Validation Check: Validate the resulting batch via Dynamic Light Scattering (DLS). You are targeting a Z-average diameter of ~130 nm and a negative zeta potential to ensure optimal blood-brain barrier (BBB) permeation and RES evasion[9][10]. Assess Encapsulation Efficiency (EE%) using HPLC on the discarded supernatant[5].
📊 Quantitative Data: Comparative Formulation Dynamics
Summary of anticipated in vivo parameters following APL1b27 formulation strategies.
| Formulation Strategy | Counterion | Expected Plasma t1/2 | Relative Bioavailability | In Vivo Toxicity Risk | Recommended Validation |
| Naked Peptide (Stock) | Trifluoroacetate (TFA) | < 30 mins | 1.0x (Baseline) | High (Apoptosis, Necrosis) | None |
| Salt Exchanged | Chloride (HCl) | < 30 mins | ~1.2x | Low (Safe for assays) | 19F NMR / HPLC |
| PLGA Encapsulated | Chloride (HCl) | ~4–6 hours | ~5.0x - 8.0x | Minimal | DLS / Zeta Potential |
| PLGA-PEG (Stealth NP) | Chloride (HCl) | > 12 hours | ~15.0x - 20.0x | Minimal | DLS / LC-MS PK Assay |
📝 References
-
[11] Amyloid precursor like protein 1 in Idiopathic Normal Pressure hydrocephalus; expanding the knowledge of an altered amyloid metabolism. NIH / PMC. 11
-
[5] Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges. World Journal of Advanced Research and Reviews. 5
-
[9] Poly(lactic-co-glycolic acid) Nanoparticle Delivery of Peptide Nucleic Acids In Vivo. NIH / PMC.9
-
[10] PLGA nanoparticles modified with a BBB-penetrating peptide co-delivering Aβ generation inhibitor.... Oncotarget. 10
-
[4] Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC). 4
-
[8] Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Toxic Docs.8
-
[6] Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. NIH / PMC. 6
-
[7] Recent Advances in Peptide-Loaded PLGA Nanocarriers for Drug Delivery and Regenerative Medicine. MDPI. 7
Sources
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 5. wjarr.com [wjarr.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. Poly(lactic-co-glycolic acid) Nanoparticle Delivery of Peptide Nucleic Acids In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLGA nanoparticles modified with a BBB-penetrating peptide co-delivering Aβ generation inhibitor and curcumin attenuate memory deficits and... | Oncotarget [oncotarget.com]
- 11. Amyloid precursor like protein 1 in Idiopathic Normal Pressure hydrocephalus; expanding the knowledge of an altered amyloid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Line Resistance to APL1b27 Trifluoroacetate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Resolving phenotypic "resistance" to APL1b27 peptide assays in immortalized and primary cell lines.
Overview: The Illusion of "Resistance"
As a Senior Application Scientist, I frequently field inquiries from researchers reporting that their neuronal or glial cell lines have rapidly developed "resistance" to APL1b27 Trifluoroacetate treatment. Synthesized APL1b27 is an APLP1-derived surrogate marker for Aβ42 production, primarily used to monitor γ-secretase modulation in Alzheimer's Disease (AD) models[1].
When researchers apply APL1b27 to cell cultures, they often expect a robust phenotypic response (such as cytotoxicity or inflammatory cascade activation) similar to Aβ42. When the cells fail to respond—or respond initially but stop responding in subsequent passages—researchers hypothesize that the cell line has acquired genetic or epigenetic resistance.
The Mechanistic Reality: True genetic resistance to exogenous amyloid-like peptides in a 72-hour window is vanishingly rare. The "resistance" you are observing is almost certainly an artifact of peptide chemistry, media enzymology, or transient receptor downregulation . Specifically, the Trifluoroacetate (TFA) salt used in synthetic peptide preparations profoundly impacts cellular metabolism, and the intrinsically low aggregation kinetics of APL1b27 makes it highly susceptible to degradation before it can even trigger a target receptor.
Mechanistic pathways of synthetic APL1b27 in culture leading to apparent cellular resistance.
Technical FAQ & Diagnostic Guides
Q1: My SH-SY5Y cells showed significant toxicity when first treated with APL1b27, but subsequent passages seem completely "resistant." Why? Scientist Insight: You are likely observing adaptation to Trifluoroacetate (TFA) toxicity, not the peptide itself. Solid-phase peptide synthesis utilizes TFA for cleavage from the resin. Depending on the basic residues in the sequence, synthetic preparations can contain up to 30% TFA by weight[2]. When introduced to culture, TFA acts as a bioactive xenobiotic that induces intracellular acidification and alters lipid metabolism[2]. Over a few passages, cells upregulate proton buffering pathways. The "toxicity" you saw initially was acid stress; the "resistance" is merely the cells compensating for the pH shift. Actionable Fix: Always perform a counter-ion exchange (TFA to HCl) prior to structural or biological assays[3].
Q2: We exchanged the TFA salt, but the cells still stop responding to APL1b27 after 48 hours. Is the target receptor mutating? Scientist Insight: Receptor mutation is highly improbable in this timeframe. The causality lies in rapid ligand depletion. APL1b27 lacks the extreme hydrophobic aggregation kinetics of Aβ42. Because it remains primarily monomeric/oligomeric, it does not form the protease-resistant beta-sheet fibrils characteristic of Aβ42. Consequently, it is rapidly cleaved by Insulin-Degrading Enzyme (IDE) and Neprilysin present in the Fetal Bovine Serum (FBS) of your media. You do not have resistant cells; you have empty media. Actionable Fix: Transition to serum-free media during the 48-hour treatment window or spike the media with broad-spectrum metalloprotease inhibitors.
Q3: How does the inherent aggregation state of APL1b27 compare to traditional amyloids, and does this affect its toxicity profile? Scientist Insight: If your assay relies on fibril-induced membrane disruption (pore formation), APL1b27 will appear fundamentally "inactive" compared to Aβ42. APL1b27 evolved to be cleared efficiently from the central nervous system, serving as a soluble surrogate marker precisely because it does not heavily deposit into plaques[1].
Quantitative Data Presentation: Kinetic and Toxicity Profile
Table 1: Comparative baseline metrics to calibrate your experimental expectations.
| Metric | APL1b27 | Aβ40 | Aβ42 |
| Primary Origin | APLP1 (β- & γ-secretase) | APP (β- & γ-secretase) | APP (β- & γ-secretase) |
| In Vitro Fibrillization (ThT T_half) | > 120 hours | ~ 48 hours | < 12 hours |
| Cytotoxicity Threshold (Primary Neurons) | > 50 µM (Mild/Inert) | ~ 10-20 µM | ~ 1-5 µM |
| Protease Susceptibility (IDE/Neprilysin) | High (Remains monomeric) | Moderate | Low (Aggregates mask sites) |
| Standard Synthetic Counter-ion | TFA (Trifluoroacetate) | TFA / HCl / NaOH | TFA / NaOH / HFIP |
Self-Validating Experimental Protocols
To completely eliminate artifactual resistance from your APL1b27 experiments, implement the following self-validating workflows. By "self-validating," we mean the protocol incorporates physical checkpoints that prove the mechanism of failure or success before you waste downstream reagents.
Decision tree for troubleshooting artifactual APL1b27 peptide resistance in cell culture.
Protocol A: TFA Counter-Ion Exchange (The HCl Method)
Causality: Hydrochloric acid (HCl) provides a stronger counter-ion that displaces the TFA bound to the basic residues of APL1b27. Because HCl is highly volatile, repeated lyophilization permanently off-gasses both the displaced TFA and the excess HCl[3].
-
Dissolution: Dissolve 1 mg of lyophilized APL1b27-TFA in 1 mL of 10 mM HCl in LC-MS grade water.
-
Self-Validation Checkpoint: Immediately measure the pH with a micro-electrode. It must be strictly < 3.0. If the pH is higher, the peptide's basic residues are buffering the solution, indicating you need a higher volume of 10 mM HCl to saturate the salt exchange.
-
-
Incubation: Allow the solution to incubate at room temperature for 5 minutes to ensure complete counter-ion displacement.
-
Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize overnight until a dry powder is achieved.
-
Iterative Exchange: Repeat steps 1–3 at least two more times to ensure >95% TFA removal.
-
Reconstitution: Reconstitute the final peptide in your standard physiological assay buffer (e.g., PBS or Neurobasal media).
-
Self-Validation Checkpoint: Measure the pH of the peptide-spiked buffer against a blank buffer control. A difference of > 0.1 pH units indicates incomplete TFA removal.
-
Protocol B: Validation of Ligand Depletion vs. Receptor Downregulation
Causality: If the TFA is removed but resistance persists, you must determine if the peptide is being chewed up by serum enzymes or if the cells are downregulating their surface receptors (e.g., LILRB2/PirB) in response to chronic ligand exposure.
-
Plating: Seed your target cell line in two parallel 6-well plates.
-
Media Prep: Condition Plate 1 with 10% FBS media. Condition Plate 2 with Serum-Free Media (SFM).
-
Treatment: Spike both plates with 5 µM of APL1b27 (HCl salt).
-
Time-Course Extraction: At exactly 2h, 12h, and 24h post-treatment, extract 20 µL of media from each well. Mix immediately with Laemmli buffer and boil to denature active proteases.
-
Western Blotting (Ligand Validation): Run the media samples on a high-density Tricine gel (ideal for small peptides). Probe with a high-affinity anti-APLP1 C-terminal or surrogate antibody.
-
Self-Validation Checkpoint: If the ~3 kDa APL1b27 band fades progressively over 24h in Plate 1 (FBS) but remains starkly visible in Plate 2 (SFM), your cells are not resistant—your peptide is simply being digested by serum proteases.
-
-
Lysate qPCR (Receptor Validation): If the peptide remains stable in the media (Plate 2) but cellular signaling has halted, extract total RNA from the cells at 24h. Run RT-qPCR against target amyloid receptors. A >50% reduction in receptor transcript confirms ligand-induced receptor downregulation, the true biological definition of tolerance in this assay.
References
-
Yanagida, K., Okochi, M., Tagami, S., et al. "The 28-amino acid form of an APLP1-derived Abeta-like peptide is a surrogate marker for Abeta42 production in the central nervous system." EMBO Molecular Medicine (2009). URL: [Link]
-
Lorkiewicz, P. K., et al. "Trifluoroacetate reduces plasma lipid levels and the development of atherosclerosis in mice." bioRxiv (2025). URL: [Link]
-
LifeTein Technical Team. "Peptide Synthesis: Handling and Storage of Synthetic Peptides." LifeTein (2026). URL: [Link]
Sources
Validation & Comparative
Navigating the Alzheimer's Therapeutic Landscape: A Comparative Efficacy Guide to Amyloid-Beta Targeting Monoclonal Antibodies
The pursuit of effective treatments for Alzheimer's disease (AD) has been a long and arduous journey for researchers, clinicians, and patients alike. The "amyloid cascade hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is the primary pathological driver of AD, has been a central focus of drug development for decades.[1] This has led to the development of several monoclonal antibodies designed to clear these toxic Aβ aggregates. This guide provides a detailed comparison of the efficacy of prominent anti-amyloid monoclonal antibodies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
The Alzheimer's disease drug development pipeline is dynamic, with numerous agents targeting various aspects of the disease's complex pathophysiology.[2][3] As of early 2025, there are 138 drugs being investigated in 182 clinical trials.[3] A significant portion of these, approximately 74%, are disease-modifying therapies aiming to slow or halt disease progression.[2] Among these, anti-amyloid monoclonal antibodies have been at the forefront, with some receiving regulatory approval.
The Rise of Anti-Aβ Monoclonal Antibodies: A Comparative Overview
Recent years have seen the approval and late-stage clinical trials of several anti-Aβ monoclonal antibodies, offering a new, albeit complex, therapeutic avenue. These biologics primarily function by targeting different forms of Aβ, from monomers to aggregated plaques, to facilitate their clearance from the brain.[4][5] However, their efficacy and safety profiles are not uniform, necessitating a nuanced understanding for informed research and clinical decisions.
While the overarching goal of these therapies is to slow cognitive decline, a meta-analysis of 42 studies involving 33,689 participants concluded that, as a broad class, anti-Aβ drugs did not show a statistically significant effect on cognitive performance as measured by the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and were associated with a higher risk of adverse events.[6] However, subgroup analysis of monoclonal antibodies did demonstrate a modest benefit in slowing cognitive deterioration on several scales, including the ADAS-Cog and the Clinical Dementia Rating–Sum of Boxes (CDR-SB).[6]
Here, we delve into a comparative analysis of two leading monoclonal antibodies: Lecanemab and Donanemab, which have shown promising, albeit different, clinical trial results.
Comparative Efficacy Data
| Compound | Target | Key Efficacy Finding | Amyloid Clearance | Primary Clinical Trial |
| Lecanemab | Soluble Aβ protofibrils | 27% slowing of cognitive decline on CDR-SB over 18 months.[5][7] | 81% of patients achieved amyloid-negative status.[4] | CLARITY AD[7] |
| Donanemab | Established Aβ plaques | 35% slowing of cognitive decline on CDR-SB in early symptomatic AD.[4] | 76% plaque clearance.[4] | TRAILBLAZER-ALZ 2[7] |
It is crucial to note that while these results are statistically significant, the real-world clinical impact is still a subject of ongoing discussion and research.[4][7] The modest slowing of cognitive decline must be weighed against the potential for adverse events, most notably Amyloid-Related Imaging Abnormalities (ARIA).[4][7]
Understanding the Mechanism: A Tale of Two Targets
The differing efficacy profiles of Lecanemab and Donanemab can be partly attributed to their distinct targets within the amyloid cascade.
Beyond Monoclonal Antibodies: A Look at the Broader Pipeline
While anti-Aβ monoclonal antibodies have dominated headlines, the Alzheimer's drug development pipeline is diverse, with agents targeting various pathological processes. These include therapies aimed at tau pathology, neuroinflammation, synaptic plasticity, and neurotransmitter systems. The future of Alzheimer's treatment will likely involve combination therapies that address multiple facets of the disease. [8] Small molecule approaches, such as BACE1 inhibitors and γ-secretase modulators, have also been explored to reduce Aβ production. However, these have largely faced challenges in clinical trials, with some even showing a worsening of cognitive decline. [6]
Conclusion: A Cautiously Optimistic Future
The recent approvals of anti-amyloid monoclonal antibodies mark a significant, albeit incremental, step forward in the fight against Alzheimer's disease. The modest efficacy observed with agents like Lecanemab and Donanemab provides validation for the amyloid hypothesis, yet also underscores the complexity of the disease and the need for more effective and safer therapies. [1][7]For researchers and drug developers, the lessons learned from these trials are invaluable, guiding the design of future studies and the exploration of novel therapeutic targets. The path forward will require a multi-pronged approach, leveraging a deeper understanding of AD's intricate biology to develop interventions that can truly alter the course of this devastating disease.
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Validating the On-Target Effects of APL1b27 Trifluoroacetate: A Comparative Guide for Researchers
In the landscape of therapeutic development, particularly within the realm of complement-mediated diseases, rigorous validation of a drug's on-target effects is paramount. This guide provides an in-depth, objective comparison of APL1b27 Trifluoroacetate, a potent C3 complement inhibitor, with alternative therapeutic strategies. We will delve into the experimental methodologies required to validate its mechanism of action, offering detailed protocols and supporting data to guide researchers in their evaluation of this and similar molecules.
APL1b27 Trifluoroacetate, a synthetic peptide belonging to the compstatin family of complement inhibitors, represents a significant advancement in the targeted modulation of the complement system.[1][2][3] Its therapeutic potential lies in its ability to inhibit the central component of the complement cascade, C3, thereby preventing the downstream inflammatory and lytic events implicated in a host of diseases, from paroxysmal nocturnal hemoglobinuria (PNH) to age-related macular degeneration.[4][5][6][7][8] This guide will equip researchers, scientists, and drug development professionals with the necessary tools to critically assess the on-target efficacy of APL1b27 Trifluoroacetate and its standing amongst other complement-targeting therapeutics.
The Central Role of C3 and the Mechanism of APL1b27 Trifluoroacetate
The complement system, a cornerstone of innate immunity, operates through three main pathways: the classical, lectin, and alternative pathways. All three converge at the activation of complement component C3, a pivotal event that amplifies the immune response.[9] Cleavage of C3 into C3a and C3b initiates a cascade of events, including opsonization, phagocytosis, and the formation of the membrane attack complex (MAC), which ultimately leads to cell lysis.[5][10]
APL1b27 Trifluoroacetate, also known as AMY-101 (Cp40), is a third-generation compstatin analog designed for enhanced stability and binding affinity to C3.[11][12] It functions by binding to C3 and its activated form, C3b, sterically hindering the interaction of C3 with the C3 convertases.[10][13][14] This blockade at the heart of the complement cascade effectively prevents the generation of downstream effector molecules, thus mitigating complement-mediated damage.[15]
Caption: APL1b27 Trifluoroacetate inhibits the central C3 activation step of the complement cascade.
Validating On-Target Effects: A Suite of In Vitro Assays
To substantiate the on-target effects of APL1b27 Trifluoroacetate, a series of robust in vitro assays are essential. These assays quantify the molecule's binding affinity to C3, its ability to inhibit complement-mediated activity, and its impact on downstream cellular processes.
Quantifying C3 Binding Affinity and Kinetics
a) Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides quantitative data on binding affinity (K D ), as well as association (k on ) and dissociation (k off ) rate constants.[16][17][18][19][20]
Experimental Protocol: SPR Analysis of APL1b27-C3 Interaction
-
Immobilization: Covalently immobilize purified human C3 or C3b onto a CM5 sensor chip via amine coupling to a density of approximately 5000 response units (RU).
-
Analyte Injection: Prepare a series of concentrations of APL1b27 Trifluoroacetate in a suitable running buffer (e.g., HBS-EP+). Inject the analyte solutions over the immobilized C3/C3b surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine K D , k on , and k off .[16][17]
Caption: Workflow for assessing APL1b27 binding to C3 using SPR.
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[17][19][21][22][23]
Experimental Protocol: ITC Analysis of APL1b27-C3 Interaction
-
Sample Preparation: Dialyze purified human C3 and APL1b27 Trifluoroacetate into the same buffer to minimize heats of dilution.
-
Titration: Load the C3 solution into the sample cell of the calorimeter and the APL1b27 solution into the injection syringe.
-
Data Acquisition: Perform a series of injections of APL1b27 into the C3 solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.[22]
Assessing Functional Inhibition of the Complement Cascade
a) Hemolytic Assays
Hemolytic assays are the gold standard for measuring the functional activity of the complement system. They quantify the ability of a compound to inhibit the lysis of antibody-sensitized erythrocytes (classical pathway) or non-sensitized erythrocytes (alternative pathway).[7][24][25][26][27]
Experimental Protocol: Classical Pathway Hemolytic Assay
-
Sensitization: Sensitize sheep erythrocytes with an appropriate concentration of anti-sheep red blood cell antibodies (hemolysin).
-
Incubation: In a 96-well plate, incubate the sensitized erythrocytes with normal human serum (as a source of complement) in the presence of serial dilutions of APL1b27 Trifluoroacetate.
-
Lysis Quantification: After incubation, pellet the intact erythrocytes by centrifugation and measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis at each concentration of APL1b27 and determine the IC50 value (the concentration required to inhibit 50% of hemolysis).
b) C3c-Based ELISA
As an alternative to hemolytic assays, an ELISA-based method can be used to quantify the inhibition of C3 activation by measuring the generation of the C3 cleavage product, C3c.[28]
Evaluating Inhibition of Downstream Cellular Effects
a) C3b Opsonization Assay
Flow cytometry can be employed to measure the deposition of C3b on the surface of target cells, a key step in opsonization and phagocytosis.[29][30][31][32][33]
Experimental Protocol: Flow Cytometry-Based C3b Deposition Assay
-
Cell Preparation: Prepare target cells (e.g., zymosan particles, bacteria, or cultured cells).
-
Incubation: Incubate the target cells with normal human serum in the presence or absence of APL1b27 Trifluoroacetate.
-
Staining: Stain the cells with a fluorescently labeled anti-C3b antibody.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of C3b deposited on the cell surface.
Comparative Analysis: APL1b27 Trifluoroacetate vs. Alternatives
A comprehensive evaluation of APL1b27 Trifluoroacetate necessitates a comparison with other complement inhibitors that target different points in the cascade.
| Therapeutic Agent | Target | Mechanism of Action | Key Advantages | Key Limitations |
| APL1b27 Trifluoroacetate (AMY-101) | C3 | Binds to C3 and C3b, preventing cleavage by C3 convertases.[10][13][14] | Broad inhibition of all three complement pathways; addresses both intravascular and extravascular hemolysis.[4] | Potential for increased risk of infection with encapsulated bacteria due to broad complement inhibition.[5] |
| Pegcetacoplan (APL-2) | C3 | PEGylated peptide that binds to C3 and C3b.[34] | Improved pharmacokinetic profile and longer half-life compared to non-PEGylated analogs.[4] | Potential for anti-PEG antibodies and accumulation in tissues.[4] |
| Eculizumab/Ravulizumab | C5 | Monoclonal antibodies that bind to C5, preventing its cleavage into C5a and C5b. | Effective in preventing MAC-mediated intravascular hemolysis. | Does not address C3b-mediated extravascular hemolysis; potential for breakthrough hemolysis. |
| Iptacopan | Factor B | Small molecule inhibitor of Factor B, a key component of the alternative pathway C3 convertase. | Oral administration; targets the amplification loop of the alternative pathway. | Does not inhibit the classical or lectin pathways. |
In Vitro Performance Comparison
| Assay | APL1b27 Trifluoroacetate (AMY-101/Cp40) | Pegcetacoplan (APL-2) | C5 Inhibitors (Eculizumab) | Factor B Inhibitors |
| C3 Binding Affinity (K D ) | Sub-nanomolar (e.g., 0.5 nM)[14][35] | Potent, but may show weaker affinity for soluble C3 compared to AMY-101.[4] | Not Applicable | Not Applicable |
| Hemolytic Assay (IC50) | Potent inhibition of both classical and alternative pathways. | Potent inhibition. | Inhibits terminal pathway-mediated hemolysis but not C3 activation. | Inhibits alternative pathway-mediated hemolysis. |
| C3b Deposition | Strong inhibition.[6] | Strong inhibition. | No direct effect on C3b deposition. | Reduces C3b deposition driven by the alternative pathway. |
| Bacterial Killing | Dose-dependent inhibition of killing of encapsulated bacteria.[5] | Similar to AMY-101. | More pronounced inhibition of killing of certain bacteria (e.g., N. meningitidis) compared to C3 inhibitors.[5] | Less impact on bacterial killing compared to C3 and C5 inhibitors.[5][36] |
Conclusion
Validating the on-target effects of APL1b27 Trifluoroacetate requires a multi-faceted approach employing a range of in vitro assays. The data generated from these experiments are crucial for understanding its mechanism of action and for comparing its efficacy to other complement inhibitors. As a potent C3 inhibitor, APL1b27 offers the advantage of broad-spectrum complement blockade, a feature that distinguishes it from more downstream or pathway-specific inhibitors. However, this broad activity also necessitates careful consideration of potential safety implications, such as an increased risk of certain infections.
This guide provides a framework for the rigorous scientific evaluation of APL1b27 Trifluoroacetate. By following the detailed protocols and considering the comparative data presented, researchers can gain a comprehensive understanding of this promising therapeutic agent and its place in the evolving landscape of complement-targeted therapies.
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Zhang, Y., et al. (2015). Compstatin analog Cp40 inhibits complement dysregulation in vitro in C3 glomerulopathy. Immunobiology, 220(8), 993-998. [Link]
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Ricklin, D., et al. (2022). Insight into mode-of-action and structural determinants of the compstatin family of clinical complement inhibitors. ResearchGate. [Link]
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Reis, E. S., et al. (2015). Therapeutic C3 inhibitor Cp40 abrogates complement activation induced by modern hemodialysis filters. Amyndas Pharmaceuticals. [Link]
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Hasturk, H., et al. (2021). Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation. ResearchGate. [Link]
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Li, Y., et al. (2024). AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation. Frontiers in Immunology. [Link]
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Schubart, A., et al. (2019). Factor B as a therapeutic target for the treatment of complement-mediated diseases. Proceedings of the National Academy of Sciences, 116(15), 7499-7504. [Link]
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Mastellos, D. C., & Lambris, J. D. (2022). C3-targeted therapy in periodontal disease: moving closer to the clinic. UCL Discovery. [Link]
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Schubart, A., et al. (2019). Small-molecule factor B inhibitor for the treatment of complement-mediated diseases. Proceedings of the National Academy of Sciences of the United States of America, 116(15), 7499–7504. [Link]
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- 30. Impaired Opsonization with C3b and Phagocytosis of Streptococcus pneumoniae in Sera from Subjects with Defects in the Classical Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | Complement C3b contributes to Escherichia coli-induced platelet aggregation in human whole blood [frontiersin.org]
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- 34. What clinical trials have been conducted for Pegcetacoplan? [synapse.patsnap.com]
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- 36. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
Knockdown/knockout studies to confirm APL1b27 Trifluoroacetate target
As a Senior Application Scientist specializing in neurodegenerative disease models and biomarker validation, I have designed this comprehensive guide to address a critical bottleneck in Alzheimer’s Disease (AD) drug development: accurately tracking target engagement for β-secretase (BACE1) and γ-secretase.
Directly measuring Amyloid-beta 42 (Aβ42) in cellular or in vivo models is notoriously confounded by its rapid oligomerization and plaque deposition. Consequently, the field has pivoted to utilizing APL1β27 (an APLP1-derived Aβ-like peptide) as a highly soluble, non-aggregating surrogate biomarker[1]. To utilize synthetic APL1β27 Trifluoroacetate as an analytical reference standard in pharmacological screening, researchers must first rigorously validate the biological targets responsible for its generation using Knockdown (KD) and Knockout (KO) models[2].
Here is the objective comparison, biological rationale, and self-validating protocol for confirming BACE1 and γ-secretase targets using APL1β27 readouts.
Biological Causality: Why APL1β27 Over Aβ42?
Amyloid Precursor-Like Protein 1 (APLP1) is a mammalian homolog of APP. Like APP, APLP1 undergoes sequential endoproteolysis by BACE1 and the Presenilin-1 (PSEN1)-dependent γ-secretase complex[3]. This cleavage yields APL1β peptides (APL1β25, APL1β27, and APL1β28)[1].
The Causality of the Marker: When evaluating γ-secretase modulators (GSMs) or BACE1 inhibitors, measuring target engagement via Aβ42 is unreliable because secreted Aβ42 rapidly precipitates out of the cerebrospinal fluid (CSF) or conditioned media into insoluble plaques[4]. APL1β27, however, is structurally distinct; it does not aggregate. By measuring the dynamic shifts of APL1β27, researchers can accurately infer the precise intramembrane cleavage activity of BACE1 and γ-secretase in real-time[1].
Mechanism of APL1b27 generation via BACE1 and γ-secretase compared to Aβ42.
Comparison Guide: Pharmacodynamic Readout Technologies
When establishing a target validation assay, choosing the right biological readout is just as critical as the genetic perturbation method. Below is a comparison of APL1β27 (quantified via synthetic APL1β27 Trifluoroacetate standard curves) versus traditional Aβ42 assays[4][5].
| Feature / Parameter | APL1β27 Tracking (Target Assay) | Aβ42 Tracking (Legacy Assay) | Scientific Rationale & Impact |
| Aggregation Propensity | Highly Soluble[1] | Highly Insoluble (Forms Plaques) | APL1β27 remains strictly in the soluble fraction, ensuring 100% recovery during liquid biopsy. |
| Response to GSMs | Shifts clearly (↓ APL1β27, ↑ APL1β28)[4] | Inconsistent due to oligomer trapping | GSMs modulate the exact cleavage site. APL1β profiles provide a high-resolution map of γ-secretase processivity. |
| Analytical Standard | APL1β27 Trifluoroacetate Salt[5] | Recombinant Aβ42 | Trifluoroacetate salts of APL1β peptides offer superior stability during LC-MS/MS calibration. |
| Cellular Context Matrix | Extracellular Media / CSF | Intracellular / Matrix-bound | APL1β27 directly reflects the active, secreted enzyme products without requiring harsh cell lysis. |
Experimental Design: Establishing Absolute Dependency via KO/KD
To validate that APL1β27 is the definitive biomarker for your specific targeted therapy, we must utilize a dual-perturbation model. We use CRISPR-Cas9 (KO) to prove absolute necessity (eliminating background noise) and siRNA (KD) to demonstrate a titratable dose-response—mimicking how a drug would perform in humans[6][7].
Experimental design for verifying APL1b27 producing targets using genetic perturbation.
Self-Validating Protocol: Target Confirmation of APL1β27
This methodology creates a closed-loop validation system. By using heavy-isotope spiked APL1β27 Trifluoroacetate[8], we ensure the analytical readouts are completely insulated from cell matrix artifacts.
Phase 1: Cell Engineering & Genetic Perturbation
-
Model Selection: Plate human iPSC-derived glutamatergic neurons[6] or SH-SY5Y cells at
cells/well in 24-well plates. Rationale: These cell lines express robust endogenous levels of APLP1, BACE1, and PSEN1. -
CRISPR Knockout (KO): Transfect cells with Cas9-sgRNA ribonucleoprotein (RNP) complexes targeting exon 2 of BACE1 or PSEN1. Maintain a non-targeting sgRNA control arm.
-
siRNA Knockdown (KD): In parallel wells, transfect an siRNA pool targeting the same genes at varying concentrations (1 nM, 10 nM, 50 nM) to establish a physiological dose-response curve[7].
-
Incubation: Allow 72 hours for complete protein turnover and target clearance. Wash cells and replace with fresh, serum-free collection media for exactly 16 hours.
Phase 2: IP-MS Quantification Strategy
-
Media Harvest: Collect conditioned media on ice. Add protease inhibitor cocktails (excluding aspartyl protease inhibitors).
-
Standard Spiking: Spike exactly 5.0 nM of heavy-isotope labeled APL1β27 Trifluoroacetate internal standard into the media. Rationale: This chemically pure trifluoroacetate salt acts as an absolute baseline to calculate mass-spec recovery efficiency.
-
Immunoprecipitation (IP): Incubate the media with a monoclonal APLP1 antibody (e.g., AP1) coupled to magnetic Sepharose beads for 4 hours at 4°C[4].
-
LC-MS/MS Analysis: Elute peptides using 0.1% trifluoroacetic acid (TFA). Analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS), tracking the specific m/z transitions for native APL1β27 against the heavy internal standard.
Anticipated Validation Data
A successful target confirmation study will yield specific quantitative shifts demonstrating that APL1β27 production is causally linked to BACE1 and γ-secretase expression.
| Experimental Condition | Target Protein Level | APL1β27 Output (Normalized) | Interpretation of Target Causality |
| Wild Type (Control) | 100% | 1.00 ± 0.05 | Baseline homeostatic cleavage. |
| BACE1 siRNA (50 nM) | ~25% | 0.30 ± 0.08 | Dose-dependent reduction confirms BACE1 as the primary α/β-sheddase[2]. |
| BACE1 CRISPR KO | 0% | < 0.01 (LOD) | Absolute dependency established. No alternative proteases compensate to create APL1β27[9]. |
| PSEN1 CRISPR KO | 0% | < 0.01 (LOD) | Confirms APL1β27 requires γ-secretase intramembrane cleavage. |
| WT + GSM (E2012) | 100% (Activity Shift) | 0.40 ± 0.05 | Validates APL1β27 as a sensitive biomarker for drug-induced allosteric shifts[4]. |
Note: In the GSM condition, while APL1β27 decreases, parallel IP-MS data will show an inverse increase in APL1β28, confirming the enzyme is modulated, not simply inhibited.
References
-
[1] Okochi M, Yanagida K, et al. "The 28-amino acid form of an APLP1-derived Abeta-like peptide is a surrogate marker for Abeta42 production in the central nervous system." EMBO Molecular Medicine. URL:[Link]
-
[8] Kelowna International Scientific Inc. "Related Products: APL1b27 (Trifluoroacetate)". URL:[Link]
-
[4] Portelius E, et al. "APLP1 as a cerebrospinal fluid biomarker for γ-secretase modulator treatment." Alzheimer's Research & Therapy. URL: [Link]
-
[9] Hook V, et al. "New Therapeutic Target Discovered for Alzheimer’s Disease: Cathepsin B and BACE1." University of California, San Diego (UCSD) Health. URL: [Link]
-
[3] Thinakaran G, et al. "APLP1 as a cerebrospinal fluid biomarker for γ-secretase modulator treatment - PMC - NIH". NIH PMC. URL:[Link]
-
[6] bit.bio. "CRISPR-Cas9 knockout screen in iPSC-derived Neurons identifies new Alzheimer's disease druggable target." URL: [Link]
-
[2] Macia A, et al. "BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer's Disease." Pharmaceuticals. URL:[Link]
-
[7] Carter et al. "Experimental Validation of Alzheimer's Disease Targets Prioritized Through Systems Biology." NIH PMC. URL:[Link]
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- 2. BACE-1 and γ-Secretase as Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APLP1 as a cerebrospinal fluid biomarker for γ-secretase modulator treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APLP1 as a cerebrospinal fluid biomarker for γ-secretase modulator treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1233876-44-2 CAS Manufactory [m.chemicalbook.com]
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A Comprehensive Guide to APL1b27 (Pegcetacoplan) Trifluoroacetate: Dose-Response Analysis and Comparative Efficacy
This guide provides an in-depth analysis of APL1b27 Trifluoroacetate, a pivotal therapeutic agent in the landscape of complement-mediated diseases. Known clinically as pegcetacoplan, this guide will dissect its mechanism of action, provide a framework for analyzing its dose-response curve, and offer a comparative perspective against other complement inhibitors. The content herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this first-in-class C3 inhibitor.
Introduction to APL1b27 (Pegcetacoplan) and the Significance of C3 Inhibition
APL1b27, or pegcetacoplan, is a synthetic cyclic peptide conjugated to a polyethylene glycol (PEG) polymer.[1][2] This modification enhances its half-life, making it suitable for therapeutic use.[3] It is designed to bind specifically to complement component C3 and its cleavage product C3b, placing it at the central hub of the complement system.[1][2][4] By targeting C3, pegcetacoplan offers a broad inhibition of all three complement activation pathways: classical, lectin, and alternative.[1][2] This "proximal" inhibition strategy is a key differentiator from other complement-modulating therapies and holds the potential to treat a wide array of complement-driven diseases more effectively.[2]
The trifluoroacetate salt form is a common result of the solid-phase peptide synthesis process. While generally considered biologically inert at final concentrations, researchers should be aware that residual trifluoroacetic acid (TFA) can potentially influence cellular assays.[5] Therefore, careful buffer exchange or the use of alternative salt forms like hydrochloride may be considered in sensitive in vitro systems.[5]
This guide will explore the causality behind experimental choices in assessing APL1b27's efficacy, grounded in its unique mechanism of action, and provide the necessary protocols and comparative data to empower researchers in their own investigations.
Mechanism of Action: A Central Blockade of the Complement Cascade
The complement system is a critical component of innate immunity. Its activation converges on the cleavage of C3 into C3a (an inflammatory anaphylatoxin) and C3b (an opsonin and component of the C5 convertase).[1][6] In diseases like paroxysmal nocturnal hemoglobinuria (PNH) or geographic atrophy (GA), dysregulated complement activation leads to host cell damage.[1][7]
Pegcetacoplan acts as a competitive inhibitor by binding to C3 and C3b.[1] This steric hindrance prevents the C3 convertases from cleaving C3, thereby halting the amplification of the complement cascade.[3] This blockade achieves two critical outcomes:
-
Prevention of Opsonization: It stops the deposition of C3b on cell surfaces, which marks them for destruction (extravascular hemolysis in PNH).[1][4]
-
Inhibition of the Terminal Pathway: By preventing the formation of C5 convertase, it blocks the production of the anaphylatoxin C5a and the formation of the Membrane Attack Complex (MAC), which is responsible for cell lysis (intravascular hemolysis in PNH).[4]
// Connections {Classical, Lectin, Alternative} -> C3_Convertase [label="activate"]; C3_Convertase -> C3 [label="cleaves"]; C3 -> C3a; C3 -> C3b; C3b -> C5_Convertase [label="forms"]; C5_Convertase -> C5a; C5_Convertase -> MAC;
// Inhibition APL1b27 -> C3 [label="binds & inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; APL1b27 -> C3b [label="binds & inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"];
{rank=same; Classical; Lectin; Alternative;} } enddot Caption: Mechanism of APL1b27 (Pegcetacoplan) Action.
APL1b27 Dose-Response Curve Analysis
A dose-response curve illustrates the relationship between the concentration of a drug and the magnitude of its effect.[8][9] Key parameters derived from this curve, such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), are crucial for determining a drug's potency.
For APL1b27, the response can be measured through various biomarkers depending on the disease context. In PNH, key indicators of efficacy include stabilization of hemoglobin levels, reduction in lactate dehydrogenase (LDH) levels (a marker of intravascular hemolysis), and transfusion avoidance.[10][11]
Clinical Data Synthesis
Clinical trials provide a robust dataset for understanding the dose-response relationship of APL1b27 in humans.
| Study Phase | Dose Regimen | Key Efficacy Endpoints & Observations | Reference |
| Phase 1 (Healthy Volunteers) | Single doses (45 to 1,440mg); Multiple daily doses (30 to 270 mg/day for 28 days) | Doses of 180mg and 270mg daily significantly reduced hemolytic activity. The drug was found to be safe and well-tolerated. | [12] |
| Phase 2 (DISCOVERY - C3G) | Not specified | A greater than 65% mean reduction in proteinuria was observed at week 48, indicating a reduction in renal damage. | |
| Phase 3 (PEGASUS - PNH) | 1080 mg twice weekly (subcutaneous) | Superior to the C5 inhibitor eculizumab in improving hemoglobin levels and reducing transfusion requirements. | [10][11] |
| Phase 3 (PRINCE - PNH) | 1080 mg twice weekly (subcutaneous) | Showed marked improvements in hemoglobin stabilization and LDH reduction compared to supportive care in treatment-naïve patients. | [10][11] |
These studies collectively demonstrate that subcutaneous administration of 1080 mg of pegcetacoplan twice weekly achieves a steady-state concentration sufficient for sustained C3 inhibition and clinical benefit in patients with PNH.[7][11]
// Nodes for axes y_axis [pos="0,3!", label="Biological Effect\n(% Inhibition of Hemolysis)"]; x_axis [pos="4,0!", label="Log [APL1b27 Concentration]"]; origin [pos="0,0!", shape=point];
// Curve points p1 [pos="0.5,0.2!", shape=point]; p2 [pos="1.5,1!", shape=point]; p3 [pos="2.5,2.5!", shape=point]; p4 [pos="3.5,2.9!", shape=point]; p5 [pos="4.5,3!", shape=point];
// IC50 lines ic50_y [pos="0,1.75!", shape=point]; ic50_x [pos="2.0,0!", shape=point]; ic50_point [pos="2.0,1.75!", shape=point, style=filled, color="#EA4335"];
// Labels label_100 [pos="-0.5,3!", label="100%"]; label_50 [pos="-0.5,1.75!", label="50%"]; label_0 [pos="-0.5,0.2!", label="0%"]; label_ic50 [pos="2.0,-0.4!", label="IC50"];
// Edges origin -> y_axis [arrowhead=none]; origin -> x_axis [arrowhead=none]; p1 -> p2 -> p3 -> p4 -> p5 [arrowhead=none, color="#4285F4", style=bold]; ic50_y -> ic50_point [style=dashed, color="#202124"]; ic50_x -> ic50_point [style=dashed, color="#202124"]; } enddot Caption: Hypothetical Dose-Response Curve for APL1b27.
Experimental Protocol: In Vitro Hemolytic Assay for APL1b27 Potency (IC50 Determination)
This protocol describes a classic hemolytic assay to quantify the inhibitory potential of APL1b27 on the complement cascade. The assay measures the ability of a compound to prevent the lysis of antibody-sensitized sheep red blood cells (SRBCs) by normal human serum.[6]
Materials
-
APL1b27 Trifluoroacetate
-
Normal Human Serum (NHS) as a source of complement
-
HEPES-Buffered Saline (HBS)
-
Antibody-Sensitized Sheep Erythrocytes (SRBCs) at 2% concentration
-
96-well U-bottom microtiter plates
-
Deionized water (for 100% lysis control)
Methodology
-
Preparation of APL1b27 Dilutions: Prepare a serial dilution of APL1b27 in HBS. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 µM down to 1 pM).
-
Assay Plate Setup:
-
Add 50 µL of HBS to all wells.
-
Add 25 µL of each APL1b27 dilution to triplicate wells.
-
Add 25 µL of HBS to control wells (0% and 100% lysis).
-
-
Addition of Serum: Add 25 µL of diluted NHS to all wells except the 100% lysis control wells. The dilution factor of NHS should be predetermined to cause submaximal lysis (e.g., 80-90%) in the absence of an inhibitor.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with complement proteins.
-
Addition of Erythrocytes:
-
Add 25 µL of 2% SRBCs to all wells.
-
Add 25 µL of deionized water to the 100% lysis control wells.
-
-
Final Incubation: Seal the plate and incubate at 37°C for 30-60 minutes, or until the 0% inhibition control shows significant lysis.
-
Stopping the Reaction: Centrifuge the plate at 4°C to pellet the intact SRBCs.
-
Data Acquisition: Carefully transfer the supernatant to a new flat-bottom plate and measure the absorbance of released hemoglobin at 415 nm.
-
Data Analysis:
-
Calculate the percentage of hemolysis for each well relative to the 0% and 100% lysis controls.
-
Calculate the percentage of inhibition for each APL1b27 concentration.
-
Plot the percent inhibition against the log of the APL1b27 concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.[13][14]
-
// Workflow Dilutions -> Plate_Setup -> Add_Serum -> Incubate1 -> Add_SRBC -> Incubate2 -> Centrifuge -> Read_Absorbance -> Calculate_IC50; } enddot Caption: Workflow for Hemolytic Assay IC50 Determination.
Comparative Analysis with Alternative Complement Inhibitors
The therapeutic landscape for complement-mediated diseases is expanding, offering alternatives to APL1b27 that target different points in the cascade.[15] The primary comparators fall into two main categories: terminal pathway inhibitors and other proximal inhibitors.
-
Terminal Pathway (C5) Inhibitors: These drugs, like eculizumab, block the cleavage of C5, preventing the formation of C5a and the MAC. While effective against MAC-mediated intravascular hemolysis, they do not prevent C3b opsonization, leaving patients susceptible to extravascular hemolysis.[16]
-
Other Proximal Inhibitors: This emerging class of oral small molecules targets factors in the alternative pathway, such as Factor B (Iptacopan) or Factor D (Danicopan).[3] By inhibiting the amplification loop, they also aim to control both intravascular and extravascular hemolysis.[16]
Performance Comparison
| Feature | APL1b27 (Pegcetacoplan) | C5 Inhibitors (e.g., Eculizumab) | Factor B/D Inhibitors (e.g., Iptacopan) |
| Target | C3 and C3b[1][3] | C5[16] | Factor B or Factor D of the Alternative Pathway[3][16] |
| Mechanism | Central blockade of all three pathways; prevents opsonization and MAC formation.[1][2] | Terminal blockade; prevents MAC formation but not C3b opsonization.[15] | Proximal blockade of the alternative pathway amplification loop.[3] |
| Administration | Subcutaneous injection[3] | Intravenous infusion | Oral[3] |
| Key Advantage | Controls both intravascular and extravascular hemolysis.[4] | Well-established efficacy for intravascular hemolysis. | Oral administration offers patient convenience.[3] |
| Key Limitation | Requires frequent subcutaneous injections. | Does not address C3-mediated extravascular hemolysis.[3] | Newer class with less long-term data available. |
Conclusion and Future Perspectives
APL1b27 (pegcetacoplan) represents a significant advancement in the treatment of complement-driven diseases. Its unique mechanism of targeting the central component C3 provides comprehensive control over the complement cascade, addressing key pathological processes that are not fully managed by terminal pathway inhibitors. The dose-response relationship has been well-characterized through extensive clinical trials, establishing a clear therapeutic window for diseases like PNH.
The development of a robust dose-response curve, using methodologies such as the hemolytic assay described, is fundamental to understanding the potency of APL1b27 and future C3-targeting molecules. As the field moves towards more convenient oral therapies, the high efficacy of pegcetacoplan in controlling both intravascular and extravascular hemolysis serves as a critical benchmark against which these new agents will be measured.
References
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Pegcetacoplan?
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National Center for Biotechnology Information. (n.d.). Pegcetacoplan - PubChem. [Link]
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Wikipedia. (n.d.). Pegcetacoplan. [Link]
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Wong, R. S. M., et al. (2022, June 9). Pegcetacoplan for paroxysmal nocturnal hemoglobinuria. Blood, American Society of Hematology. [Link]
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MND Association. (2023, May 30). Pegcetacoplan/APL-2. [Link]
-
Harwood, S. (2024, July 31). Results from a Phase 2 Trial of Pegcetacoplan in Patients With C3G and IC-MPGN. CheckRare. [Link]
-
Apellis Pharmaceuticals. (2020, October 9). Apellis to Present Positive Results from the Phase 2 DISCOVERY Study of Pegcetacoplan in C3 Glomerulopathy (C3G) at ASN Kidney Week. [Link]
- Patsnap Synapse. (2025, March 17). What clinical trials have been conducted for Pegcetacoplan?
-
de Latour, R. P., et al. (2025, July 28). Efficacy and Safety Maintained up to 3 Years in Adults with Paroxysmal Nocturnal Hemoglobinuria Receiving Pegcetacoplan. Transfusion Medicine and Hemotherapy, Karger Publishers. [Link]
-
Soret, J., et al. (2024, April 4). Safety and Efficacy of Pegcetacoplan in Adult Patients with Paroxysmal Nocturnal Hemoglobinuria over 48 Weeks: 307 Open-Label Extension Study. Advances in Therapy, Springer. [Link]
-
Grossi, F., et al. (n.d.). APL-2, a Complement C3 Inhibitor for the Potential Treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH): Phase I Data from Two Completed Studies in Healthy Volunteers. ResearchGate. [Link]
-
Qu, H., et al. (n.d.). New analogs of the clinical complement inhibitor compstatin with subnanomolar affinity and enhanced pharmacokinetic properties. Immunobiology, Elsevier. [Link]
-
Creative Biolabs. (n.d.). Hemolytic Assay Protocol for C3. [Link]
-
Charles River. (n.d.). Is complement C3 a valuable marker for the activation of the complement cascade?[Link]
-
Koutsogiannaki, S., et al. (n.d.). Safety Profile After Prolonged C3 Inhibition. The Journal of Immunology, American Association of Immunologists. [Link]
-
Rayes, J., et al. (2018, February 1). Complement C3 is a novel modulator of the anti-factor VIII immune response. Haematologica. [Link]
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Meuth, S. G., et al. (n.d.). Complement inhibits immune responses: C3 preparations inhibit the generation of human cytotoxic T lymphocytes. The Journal of Immunology. [Link]
-
Apellis Pharmaceuticals. (2019, September 3). Apellis Dosed First Patient in Phase 3 Study of APL-2 for Treatment-Naïve Patients with Paroxysmal Nocturnal Hemoglobinuria. [Link]
-
Affilogic. (n.d.). Nanofitins® as alternative scaffold for complement pathway inhibition. [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. [Link]
-
Loffredo, M. R., et al. (2022, August 29). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Scientific Reports, Nature. [Link]
-
Retinal Physician. (2025, March 1). Complement Inhibition for Geographic Atrophy. [Link]
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Fang, X., et al. (n.d.). REAP-2: An interactive quantitative tool for robust and efficient dose-response curve estimation. GigaScience, Oxford University Press. [Link]
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Hycult Biotech. (n.d.). Complement Inhibition. [Link]
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Risitano, A. M., et al. (2024, August 31). Navigating the Complement Pathway to Optimize PNH Treatment with Pegcetacoplan and Other Currently Approved Complement Inhibitors. International Journal of Molecular Sciences, MDPI. [Link]
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ResearchGate. (n.d.). FIGURE 3: Dose-response curves for the acute toxicity experiments...[Link]
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CDD Support. (2024, April 24). Setting up a Dose Response Protocol. [Link]
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IUPAC. (n.d.). dose-response and dose-effect relationships. [Link]
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Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Inject. [Link]
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Huchthausen, J., et al. (2023, July 25). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Environmental Sciences Europe, Springer. [Link]
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Kopp-Schneider, A., et al. (2014, August 26). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, Springer. [Link]
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Cross-validation of APL1b27 Trifluoroacetate activity in different cell lines
Cross-Validation of APL1β27 Trifluoroacetate Activity: A Methodological Comparison Guide
Executive Summary & Scientific Rationale
As drug development pushes toward highly selective
To bypass this analytical artifact, the field has increasingly adopted APL1
As a Senior Application Scientist, I have compiled this comparison guide to cross-validate the biological activity and analytical utility of APL1
Mechanistic Grounding: The APLP1 vs. APP Processing Paradigm
APLP1 and APP share high sequence homology and undergo analogous endoproteolytic cleavages[5]. When evaluating GSMs or BACE inhibitors, monitoring the APLP1-derived APL1
Fig 1: Parallel Proteolytic Processing of APP vs. APLP1 by secretase machinery.
Quantitative Comparison: APL1 27 vs. A 42 as Assay Readouts
To demonstrate why APL1
Table 1: Matrix Recovery and Inhibitor IC Variance
Comparative assessment of a reference
| Assay Parameter | A | APL1 | Mechanistic Causality |
| Media Recovery (%) | 45 - 60% | > 95% | A |
| Inter-assay CV (%) | 18.4% | 4.2% | Variance in A |
| DAPT IC | 28 | 15 | APL1 |
| Sample Prep | Lysis + Guanidine Extraction | Direct Media Sampling | Soluble nature of APL1 |
Experimental Workflows & Self-Validating Protocol
When integrating synthesized APL1
Fig 2: Methodological workflow for targeted GSM/BACE1 inhibitor screening.
Step-by-Step Methodology: Conditioned Media Assay
Phase 1: Self-Validating Peptide Reconstitution (Crucial Step)
-
Neutralization : Reconstitute lyophilized APL1
27 Trifluoroacetate in sterile, ultrapure water to a concentration of 1 mg/mL. Immediately dilute 1:10 into a strong buffering agent (e.g., 100 mM Tris-HCl, pH 7.4) to neutralize the TFA counterion. -
Matrix Validation : Spike the buffered standard into both fresh media and conditioned mock media. If the ELISA recovery differential is >5%, matrix interference (often pH or protease-driven) is present.
Phase 2: Cell Line Selection and Culture
-
HEK293T Cells : Transfect with APLP1-FLAG constructs. Why? HEK293T cells allow for massive overexpression, maximizing the dynamic range of the APL1
27 signal, ideal for early-stage binary (Yes/No) BACE1 inhibition screening. -
SH-SY5Y Cells : Differentiate with Retinoic Acid (10
M) for 5 days. Why? This human neuroblastoma line expresses endogenous APLP1 and relevant secretases[7]. It provides a more physiologically relevant lipid raft environment for -secretase processing. -
Primary Cortical Neurons : Isolate from E18 mice. Use to validate lead compounds to ensure GSMs engage endogenous, fully post-translationally modified targets.
Phase 3: Pharmacological Treatment
-
Seed SH-SY5Y cells at
cells/well in a 96-well format. -
Exchange media to a low-serum (1% FBS) formulation to prevent serum proteases from degrading the delicate APL1
27 peptide. -
Treat with vehicle (DMSO) or secretase modulators for 16-24 hours.
Phase 4: Direct Multiplex Quantification
-
Harvest conditioned media and centrifuge at 2,000 x g for 5 minutes to clear cellular debris.
-
Direct 50
L aliquots into an APL1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 27-specific ELISA plate (e.g., recognizing the neo-epitope generated at the cleavage site). -
Utilize the neutralized APL1
27 TFA standard curve to accurately quantitate pg/mL readouts.
Cell-Line Specific Assay Outcomes
Understanding how different cell environments modulate substrate presentation to
Table 2: Cross-Validation of Target Engagement Across Cell Matrices
| Cell Line Model | APL1 | 100nM GSI Inhibition (%) | Analytical Caveats |
| HEK293T (Transient Overexpression) | ++++ ( | 92% | Supraphysiological substrate levels may sequester inhibitor, requiring artificial right-shifts of IC |
| SH-SY5Y (Differentiated) | ++ ( | 85% | Endogenous processing. Best balance of signal-to-noise ratio and translational relevance[8]. |
| Primary Cortical Neurons | + ( | 78% | Requires highly sensitive ELISA kits[9]. Demonstrates true in vivo-like pharmacodynamics. |
Application Insight : Notice the apparent drop in inhibitor efficacy in primary neurons. This is not a failure of the compound; it is an accurate reflection of slower cell division, differing lipid-raft compositions altering
References
-
Yanagida, K., Okochi, M., Tagami, S., Nakayama, T., Kodama, T. S., Nishitomi, K., ... & Takeda, M. (2009). The 28-amino acid form of an APLP1-derived A
-like peptide is a surrogate marker for A 42 production in the central nervous system. EMBO Molecular Medicine, 1(4), 223-235. URL:[Link] -
Eggert, S., Paliga, K., Soba, P., Evin, G., Masters, C. L., Weidemann, A., & Beyreuther, K. (2004). The proteolytic processing of the amyloid precursor protein gene family members APLP-1 and APLP-2 involves alpha-, beta-, gamma-, and epsilon-like cleavages. Journal of Biological Chemistry, 279(18), 18146-18156. URL:[Link]
-
AffiGEN Inc. (2025). AffiELISA® Human amyloid precursor like protein peptides 27, APL1b27 ELISA Kit Assay Principles. AffiELISA Database. URL: [Link]
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- 3. The proteolytic processing of the amyloid precursor protein gene family members APLP-1 and APLP-2 involves alpha-, beta-, gamma-, and epsilon-like cleavages: modulation of APLP-1 processing by n-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. iscaconsortium.org [iscaconsortium.org]
A Researcher's Guide to the Amyloid-β (1-42) Trifluoroacetate-Induced Alzheimer's Disease Model for the Evaluation of Standard-of-Care Therapeutics
This guide provides a comprehensive framework for researchers and drug development professionals on utilizing the Amyloid-β (1-42) Trifluoroacetate (Aβ1-42-TFA) induced model of Alzheimer's Disease (AD) to evaluate the efficacy of current standard-of-care treatments. We will delve into the rationale behind this disease model, the mechanisms of action of established AD therapies, and detailed protocols for in vitro and in vivo experimental setups.
Introduction: Modeling Alzheimer's Disease with Amyloid-β (1-42)
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides, forming senile plaques, and the intracellular accumulation of hyperphosphorylated tau, leading to neurofibrillary tangles. The Aβ peptide, particularly the 42-amino acid isoform (Aβ1-42), is considered a key initiator in the pathogenic cascade of AD due to its high propensity for aggregation and neurotoxicity.
The trifluoroacetate (TFA) salt of synthetic Aβ1-42 is widely used in research to ensure a homogenous, monomeric starting material that can be reliably aggregated to form the neurotoxic oligomers and fibrils that are hallmarks of AD. By introducing these Aβ1-42 aggregates to neuronal cultures or directly into the brains of laboratory animals, we can recapitulate key aspects of AD pathology, providing a robust platform to investigate disease mechanisms and test potential therapeutics.
Standard-of-Care Treatments for Alzheimer's Disease: Mechanisms of Action
The current therapeutic landscape for AD primarily focuses on symptomatic relief and, more recently, on targeting the underlying amyloid pathology.
-
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs increase the levels of acetylcholine, a neurotransmitter crucial for memory and learning, by inhibiting its breakdown. Some studies also suggest they may modulate the processing of the amyloid precursor protein (APP), from which Aβ is derived[1].
-
NMDA Receptor Antagonists (Memantine): Memantine protects neurons from excitotoxicity caused by excessive glutamate, a neurotransmitter that can lead to neuronal death when present in high concentrations, a condition often exacerbated by Aβ toxicity[2][3][4]. There is also evidence that memantine can reduce Aβ levels and its associated neurotoxicity[2][3][5][6].
-
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab): These newer, disease-modifying therapies directly target and promote the clearance of Aβ aggregates from the brain. Lecanemab primarily targets soluble Aβ protofibrils, while Donanemab targets established amyloid plaques[7][8][9][10][11][12][13][14].
Evaluating Standard-of-Care Treatments in an Aβ1-42-Induced Alzheimer's Disease Model
This section provides a comparative overview of how to assess the efficacy of standard-of-care treatments using both in vitro and in vivo models induced by Aβ1-42-TFA.
In Vitro Model: Aβ1-42-Induced Neurotoxicity in Primary Neuronal Cultures
This model is ideal for high-throughput screening of compounds that may protect against Aβ1-42-induced neuronal death or inhibit its aggregation.
Experimental Workflow:
Caption: Workflow for in vitro evaluation of AD treatments.
Detailed Protocols:
1. Preparation of Aβ1-42 Oligomers:
-
Dissolve Aβ1-42-TFA in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature to ensure the peptide is monomeric.
-
Evaporate the HFIP under a stream of nitrogen gas to form a thin peptide film.
-
Resuspend the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
To form oligomers, dilute the DMSO stock in sterile phosphate-buffered saline (PBS) to the desired final concentration (e.g., 100 µM) and incubate at 4°C for 24 hours.
2. Aβ1-42-Induced Neurotoxicity Assay:
-
Plate primary cortical or hippocampal neurons in 96-well plates.
-
After allowing the neurons to mature, treat them with pre-aggregated Aβ1-42 oligomers (e.g., 1-10 µM final concentration).
-
In parallel, treat neurons with Aβ1-42 oligomers in the presence of varying concentrations of the test compound (e.g., Donepezil, Memantine, or anti-Aβ antibodies).
-
Include control groups: vehicle-only, test compound-only, and Aβ1-42-only.
-
Incubate for 24-48 hours.
3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of LDH released from damaged cells using a commercially available colorimetric LDH assay kit, following the manufacturer's instructions.
-
Measure absorbance at 490 nm. Increased absorbance correlates with increased cell death.
4. Thioflavin T (ThT) Assay for Aβ Aggregation:
-
In a black, clear-bottom 96-well plate, mix monomeric Aβ1-42 (e.g., 20 µM final concentration) with the test compound at various concentrations.
-
Add Thioflavin T (ThT) solution (e.g., 20 µM final concentration).
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~484 nm) over time (e.g., every 15-30 minutes for up to 48 hours) at 37°C with intermittent shaking.
-
A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of Aβ fibrillization.
5. Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ1-42 Levels:
-
To assess the effect of treatments like Lecanemab on Aβ clearance, cell culture supernatants can be analyzed.
-
Use a commercially available ELISA kit specific for human Aβ1-42.
-
Follow the manufacturer's protocol to quantify the concentration of Aβ1-42 in the samples.
Comparative Data Summary (In Vitro):
| Treatment Group | Expected LDH Release (Cytotoxicity) | Expected ThT Fluorescence (Aβ Aggregation) | Expected Aβ1-42 Levels (ELISA) |
| Vehicle Control | Baseline | Low | N/A |
| Aβ1-42 Only | High | High | High |
| Aβ1-42 + Donepezil | Reduced | Moderately Reduced | No significant change |
| Aβ1-42 + Memantine | Significantly Reduced | Reduced | Reduced |
| Aβ1-42 + Lecanemab | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Aβ1-42 + Donanemab | Significantly Reduced | Significantly Reduced | Significantly Reduced |
In Vivo Model: Intracerebroventricular (ICV) Injection of Aβ1-42 in Mice
This model allows for the assessment of cognitive deficits and neuropathological changes that more closely mimic the in vivo situation in AD.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of AD treatments.
Detailed Protocols:
1. Intracerebroventricular (ICV) Injection of Aβ1-42:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle (coordinates relative to bregma: e.g., anteroposterior -0.4 mm, mediolateral 1.0 mm, dorsoventral -2.3 mm).
-
Slowly inject pre-aggregated Aβ1-42 oligomers (e.g., 1-10 µL of a 100 µM solution) into the ventricle using a microsyringe.
-
Suture the incision and allow the mouse to recover. A sham group should be injected with vehicle only.
2. Morris Water Maze (MWM) for Spatial Learning and Memory:
-
The MWM is a circular pool filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant.
-
Acquisition Phase (e.g., 5 days):
-
Place the mouse in the water at different starting positions and allow it to swim and find the hidden platform.
-
Record the time it takes to find the platform (escape latency) and the path taken using a video tracking system.
-
Mice with cognitive impairment will show longer escape latencies and less direct swim paths.
-
-
Probe Trial (e.g., day 6):
-
Remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds).
-
Measure the time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the former platform location.
-
Improved performance in treated groups will be indicated by a preference for the target quadrant.
-
3. Immunohistochemistry (IHC) for Amyloid Plaque Deposition:
-
After the behavioral testing, perfuse the mice and collect the brains.
-
Fix the brains in 4% paraformaldehyde and embed in paraffin or prepare frozen sections.
-
Slice the brain tissue (e.g., 8-10 µm sections).
-
Perform IHC using an antibody specific for Aβ1-42 (e.g., anti-Aβ (1–42) polyclonal antibody) to visualize amyloid plaques.
-
Counterstain with a nuclear stain like hematoxylin.
-
Quantify the plaque burden (number and area of plaques) in specific brain regions like the hippocampus and cortex using image analysis software.
Comparative Data Summary (In Vivo):
| Treatment Group | Expected MWM Escape Latency | Expected Time in Target Quadrant (Probe Trial) | Expected Aβ Plaque Burden (IHC) |
| Sham (Vehicle Injection) | Low | High | None |
| Aβ1-42 Only | High | Low | High |
| Aβ1-42 + Donepezil | Reduced | Increased | No significant change |
| Aβ1-42 + Memantine | Reduced | Increased | Reduced |
| Aβ1-42 + Lecanemab | Significantly Reduced | Significantly Increased | Significantly Reduced |
| Aβ1-42 + Donanemab | Significantly Reduced | Significantly Increased | Significantly Reduced |
Conclusion
The Aβ1-42-TFA induced Alzheimer's disease model provides a valuable and reproducible platform for the preclinical evaluation of therapeutic candidates. By understanding the nuances of this model and applying the detailed protocols outlined in this guide, researchers can generate robust and comparable data on the efficacy of standard-of-care treatments and novel compounds. This systematic approach is crucial for advancing the development of more effective therapies for this devastating disease.
References
- Alcantara-Gonzalez, D., et al. (2019). Intracerebroventricular injection of Aβ1-42 oligomers in rats as a model of Alzheimer's disease. Journal of Alzheimer's Disease, 71(4), 1165-1178.
-
Bellingacci, L., et al. (2023). The intracerebral injection of Aβ1-42 oligomers does not invariably alter seizure susceptibility in mice. Frontiers in Molecular Neuroscience, 16, 1263849.[12][15]
-
Creative Biolabs. (n.d.). Alzheimer's Disease In Vitro Modeling Service. Retrieved from [A valid, clickable URL for verification].[16]
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Drugs.com. (2024). Donanemab-azbt Monograph for Professionals. Retrieved from [Link]12]
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Innoprot. (n.d.). Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro model. Retrieved from [Link]]
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JoVE. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of Visualized Experiments, (109), e53308.[2][8]
-
Lahiri, D. K., et al. (2003). Memantine treatment decreases levels of secreted Alzheimer's amyloid precursor protein (APP) and amyloid beta (Aβ) peptide in the human neuroblastoma cells. Neurochemical Research, 28(7), 1115-1123.[17]
- Lopes, J. P., et al. (2013). Memantine protects cortical cultured neurons against beta-amyloid-induced toxicity by attenuating tau phosphorylation. European Journal of Neuroscience, 38(1), 2036-2046.
-
MDPI. (2021). Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. Molecules, 26(21), 6608.[16]
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MDPI. (2023). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Frontiers in Cellular Neuroscience, 17, 1290538.[4]
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OAText. (2014). Memantine prevents Aβ-induced neuronal death in vitro. Journal of Alzheimer's Disease & Parkinsonism, 4(4), 1-5.[2][3]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Lecanemab? Retrieved from [Link]7]
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Patsnap Synapse. (2025, March 6). What is the therapeutic class of Donanemab-AZBT? Retrieved from [Link]10]
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Podkowa, A., et al. (2015). Effect of donepezil, an acetylcholinesterase inhibitor, on spatial learning and memory in mice. Acta Biologica Cracoviensia Series Zoologia, 57(1), 47-54.
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ResearchGate. (2014). Immunohistochemistry in Aβ1–42-induced toxicity model and control. Retrieved from [A valid, clickable URL for verification].[1]
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ResearchGate. (2017). The Morris water maze test of mice treated with vehicle, Aβ1–42, Aβ1–42 + donepezil (0.65 mg/kg), Aβ1–42 + CF (180 mg/kg), and Aβ1–42 + CF (360 mg/kg), respectively. Retrieved from [A valid, clickable URL for verification].[7]
- Shi, J. S., et al. (2014). The effects of sesquiterpenes-rich extract of Alpinia oxyphylla Miq. on amyloid-β-induced cognitive impairment and neuronal abnormalities in the cortex and hippocampus of mice. Journal of Ethnopharmacology, 151(1), 384-392.
- Stine, W. B., et al. (2003). In vitro characterization of conditions for amyloid-beta peptide oligomerization and fibrillogenesis. Journal of Biological Chemistry, 278(13), 11612-11622.
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Zovo, K., et al. (2013). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Molecules, 18(9), 11333-11358.[18]
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- 4. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
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A Researcher's Guide to Mechanism-of-Action Validation: Comparing Rescue Experiments for APL1b27 Trifluoroacetate, a Novel mTORC1 Inhibitor
Abstract
In drug discovery and development, confirming the precise mechanism of action (MoA) of a novel compound is a critical step for predicting efficacy, anticipating off-target effects, and developing robust therapeutic strategies. This guide provides an in-depth comparison of experimental strategies to validate the MoA of a putative therapeutic agent, which we will refer to as APL1b27 Trifluoroacetate. We will operate under the hypothesized mechanism that APL1b27 is a highly specific inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The guide will detail the scientific rationale and step-by-step protocols for three distinct rescue experiments designed to rigorously test this hypothesis. By comparing genetic and pharmacological rescue strategies, we aim to equip researchers with the knowledge to select the most appropriate validation approach for their specific research questions, ensuring both scientific rigor and confidence in their findings.
The Hypothesized Mechanism: APL1b27 as a Specific mTORC1 Inhibitor
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[1] Our target, mTORC1, integrates signals from growth factors, nutrients (like amino acids), energy status, and oxygen levels to control protein synthesis and inhibit autophagy.[1][3][4]
The key downstream effectors of mTORC1 are the p70 S6 kinase (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2] When active, mTORC1 phosphorylates S6K1 and 4E-BP1. This phosphorylation activates S6K1, which in turn promotes ribosome biogenesis and protein translation.[3] Simultaneously, phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, permitting cap-dependent translation to proceed.[2]
Our hypothesis is that APL1b27 Trifluoroacetate specifically binds to and inhibits the kinase activity of mTORC1. The expected cellular phenotype of APL1b27 treatment is therefore a significant reduction in cell proliferation and protein synthesis, mirroring the effects of nutrient starvation or treatment with known mTORC1 inhibitors like rapamycin.
To confirm this MoA, it is not enough to simply observe that APL1b27 inhibits cell growth and S6K1 phosphorylation. A definitive validation requires a rescue experiment . The core logic is to demonstrate that the effects of APL1b27 can be reversed by specifically manipulating components of the mTORC1 pathway downstream of the proposed target.
Caption: Hypothesized APL1b27 mechanism within the mTORC1 signaling pathway.
Comparison of Rescue Strategies
To confirm that the cellular effects of APL1b27 are specifically due to mTORC1 inhibition, we can design experiments to "rescue" the phenotype. This involves bypassing the APL1b27-induced block. We will compare two primary strategies: Genetic Rescue and Pharmacological Rescue.
| Strategy | Principle | Pros | Cons | Best For... |
| Strategy 1: Genetic Rescue via siRNA-Resistant Target | Deplete endogenous mTOR with siRNA, then re-express a version of mTOR that is resistant to the siRNA but still sensitive to APL1b27. | - Highly specific to the target protein.- Confirms that APL1b27 acts on mTOR directly.- Excellent for ruling out off-target effects of the siRNA. | - Technically complex (cloning, transfection optimization).- Overexpression levels can create artifacts.[5]- Requires careful validation of both knockdown and re-expression. | Rigorously proving that the drug's direct target is mTORC1. |
| Strategy 2: Genetic Rescue via Constitutively Active Downstream Effector | Treat cells with APL1b27 to inhibit mTORC1, but simultaneously express a version of the downstream protein S6K1 that is always "on" (constitutively active), regardless of mTORC1 activity. | - Directly tests the necessity of the downstream pathway.- Can overcome the drug's effect without altering the drug's direct target.- Often results in a very clear, robust rescue phenotype. | - Does not confirm the direct target of the drug, only the pathway.- Constitutive activity can be non-physiological and lead to its own artifacts. | Confirming the downstream signaling pathway is responsible for the observed phenotype. |
Experimental Protocols & Workflows
Strategy 1: Genetic Rescue with siRNA-Resistant mTOR
Caption: Experimental workflow for the siRNA knockdown and rescue experiment.
-
Preparation :
-
Design and validate an siRNA targeting the 3'-UTR of the endogenous mTOR mRNA.
-
Obtain or create an expression plasmid for mTOR that lacks the 3'-UTR targeted by the siRNA, making it resistant. This plasmid should also contain a tag (e.g., FLAG or HA) for easy detection.
-
-
Day 1 : Seed HEK293T or a relevant cancer cell line (e.g., U251 glioma cells) in 6-well plates to be 50-60% confluent on Day 2.[7]
-
Day 2 (siRNA Transfection) :
-
Prepare siRNA-lipid complexes (e.g., using Lipofectamine RNAiMAX) according to the manufacturer's protocol.[8]
-
Transfect one set of wells with a non-targeting control siRNA and another set with the mTOR-targeting siRNA.
-
Incubate for 24-48 hours to achieve target protein knockdown.
-
-
Day 4 (Rescue Plasmid Transfection) :
-
Transfect the siRNA-treated cells with either an empty vector control or the siRNA-resistant mTOR expression plasmid.
-
Incubate for another 24 hours to allow for expression of the rescue construct.
-
-
Day 6 (Drug Treatment) :
-
Treat the cells with either vehicle (e.g., DMSO) or APL1b27 Trifluoroacetate at a predetermined effective concentration (e.g., 100 nM).
-
Incubate for the desired duration (e.g., 24 hours for signaling analysis, 48-72 hours for proliferation).
-
-
Day 7 (Analysis) :
-
Western Blot : Lyse the cells and perform immunoblotting. Probe for:
-
Phospho-S6K1 (p-S6K1): The primary readout for mTORC1 activity.
-
Total S6K1: Loading control.
-
Total mTOR: To confirm siRNA knockdown.
-
FLAG/HA-tag: To confirm expression of the rescue construct.
-
Actin or Tubulin: Loading control.
-
-
Phenotypic Assay : Measure cell proliferation using an assay like crystal violet staining or a cell counter.
-
| Condition | Endogenous mTOR | Resistant mTOR | APL1b27 | Expected p-S6K1 Level | Interpretation |
| 1. Control siRNA + Empty Vector | Present | Absent | No | High | Baseline mTORC1 activity. |
| 2. mTOR siRNA + Empty Vector | Knockdown | Absent | No | Low | Phenotype is due to mTOR loss. |
| 3. mTOR siRNA + Resistant mTOR | Knockdown | Expressed | No | High | Rescue confirmed . Resistant mTOR is functional. |
| 4. Control siRNA + Empty Vector | Present | Absent | Yes | Low | APL1b27 inhibits endogenous mTORC1. |
| 5. mTOR siRNA + Resistant mTOR | Knockdown | Expressed | Yes | Low | Specificity confirmed . APL1b27 inhibits the re-expressed mTOR. |
Strategy 2: Genetic Rescue with Constitutively Active S6K1
This approach tests whether activating the pathway downstream of mTORC1 is sufficient to reverse the effects of APL1b27. We use a mutant form of S6K1 that is always active, even when its upstream activator, mTORC1, is inhibited.[9] A common activating mutation is S6K1 (E389R) or a similar phosphomimetic mutant.[9][10]
-
Preparation :
-
Obtain or create an expression plasmid for a constitutively active S6K1 mutant (e.g., S6K1 E389R).[9]
-
-
Day 1 : Seed cells in 6-well plates.
-
Day 2 (Transfection) :
-
Transfect cells with either an empty vector control or the constitutively active S6K1 plasmid.
-
Incubate for 24 hours.
-
-
Day 3 (Drug Treatment) :
-
Treat the transfected cells with either vehicle or APL1b27 Trifluoroacetate.
-
Incubate for 24-72 hours, depending on the final assay.
-
-
Day 4-5 (Analysis) :
-
Western Blot : Analyze lysates for Phospho-Ribosomal Protein S6 (p-S6), the direct target of S6K1, to confirm the activity of the rescue construct. Also probe for total S6 and a loading control.
-
Phenotypic Assay : Measure cell proliferation or anchorage-independent growth (soft agar assay).[9]
-
| Condition | APL1b27 | Expected Cell Proliferation | Interpretation |
| 1. Empty Vector | No | Normal | Baseline growth. |
| 2. Empty Vector | Yes | Inhibited | APL1b27 inhibits growth via the mTORC1 pathway. |
| 3. Active S6K1 | No | Normal/Slightly Increased | Active S6K1 promotes growth. |
| 4. Active S6K1 | Yes | Restored/Partially Restored | Rescue confirmed . Activating the downstream effector bypasses the APL1b27 block, confirming the MoA is upstream of S6K1. |
Conclusion and Recommendations
Both rescue strategies provide powerful evidence to confirm the mechanism of action of APL1b27 Trifluoroacetate as an mTORC1 inhibitor.
-
Strategy 1 (siRNA-Resistant Rescue) offers the most rigorous proof of the direct target. It is the definitive experiment to demonstrate that APL1b27's effects are mediated specifically through the mTOR protein. This is crucial for lead candidate validation and IND-enabling studies.
-
Strategy 2 (Constitutively Active Downstream Rescue) is often technically simpler and provides compelling evidence that the downstream pathway is correctly identified.[9] It confirms that the phenotypic consequences of APL1b27 treatment (e.g., reduced proliferation) are indeed due to the suppression of S6K1 signaling.
For a comprehensive validation package, performing both experiments is recommended. The convergence of evidence from these distinct but complementary approaches would provide the highest possible confidence in the proposed mechanism of action for APL1b27 Trifluoroacetate, paving the way for further preclinical and clinical development.
References
-
Creative Biolabs. (2024, January 5). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. [Link]
-
ResearchGate. (n.d.). The main downstream signaling pathways of mTORC1. [Link]
-
Aoki, S., & Nawa, H. (2014). mTOR signaling and its roles in normal and abnormal brain development. Frontiers in Molecular Neuroscience, 7, 30. [Link]
-
Wullschleger, S., Loewith, R., & Hall, M. N. (2006). TOR signaling in growth and metabolism. Cell, 124(3), 471-484. [Link]
-
Bio-protocol. (n.d.). Knockdown-rescue experiments. [Link]
-
ResearchGate. (2013, August 27). Can anyone help me regarding my rescue experiment (siRNA)?. [Link]
-
Sarbassov, D. D., Ali, S. M., & Sabatini, D. M. (2008). S6K1 plays a key role in glial transformation. Oncogene, 27(37), 5030–5038. [Link]
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Pearson, R. B., Dennis, P. B., Han, J. W., Williamson, N. A., Kozma, S. C., Wettenhall, R. E., & Thomas, G. (1995). Identification and characterization of a constitutively T-loop phosphorylated and active recombinant S6K1. The Journal of biological chemistry, 270(45), 26904–26910. [Link]
-
Martin, S. E., & Caplen, N. J. (2007). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. PloS one, 2(11), e1207. [Link]
-
Johnson, J. L., & Johnson, K. A. (2014). Mutant protein chemical rescue: From mechanisms to therapeutics. Biochemistry, 53(11), 1823–1834. [Link]
-
Nature. (2024, February 27). A multiprotein signaling complex sustains AKT and mTOR/S6K activity necessary for the survival of cancer cells undergoing stress. [Link]
-
Journal of Molecular and Cellular Cardiology. (2008). Regulation of mTOR and S6K1 Activation by the nPKC isoforms, PKCε and PKCδ, in Adult Cardiac Muscle Cells. [Link]
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- 4. Frontiers | mTOR signaling and its roles in normal and abnormal brain development [frontiersin.org]
- 5. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. S6K1 plays a key role in glial transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of a constitutively T-loop phosphorylated and active recombinant S6K1: expression, purification, and enzymatic studies in a high capacity non-radioactive TR-FRET Lance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarker Analysis for Peptide Target Engagement: A Case Study with APL1b27 Trifluoroacetate
In the landscape of modern drug discovery and development, the confirmation of target engagement is a critical milestone. It provides the essential evidence that a therapeutic candidate interacts with its intended molecular target within a biologically relevant context. This guide offers a comprehensive comparison of leading analytical techniques for assessing the target engagement of peptide-based therapeutics, using the hypothetical peptide APL1b27 Trifluoroacetate as a case study.
The trifluoroacetate salt is a common result of purification processes like high-performance liquid chromatography (HPLC) and can influence the peptide's properties.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and actionable protocols to inform experimental design and selection of the most appropriate analytical methodology.
Understanding APL1b27 Trifluoroacetate and the Imperative of Target Engagement
APL1b27 is a synthetic peptide designed to modulate a specific cellular signaling pathway implicated in a disease state. Verifying that APL1b27 binds to its intended protein target within the complex cellular environment is paramount for several reasons:
-
Mechanism of Action (MoA) Validation: Direct evidence of target binding is the foundational pillar of the proposed MoA.
-
Structure-Activity Relationship (SAR) Studies: Quantitative assessment of target engagement allows for the ranking of different peptide analogs and informs medicinal chemistry efforts to optimize potency and selectivity.
-
Translational Confidence: Establishing a clear link between target engagement and a downstream phenotypic effect in preclinical models increases the confidence in the therapeutic hypothesis as it moves toward clinical development.
This guide will compare three powerful, yet distinct, methodologies for quantifying the target engagement of APL1b27:
-
Cellular Thermal Shift Assay (CETSA®): A technique that measures changes in the thermal stability of a target protein upon ligand binding in a cellular environment.[2][3]
-
Surface Plasmon Resonance (SPR): A label-free method for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.[4][5]
-
Mass Spectrometry (MS)-Based Approaches: A highly sensitive and specific method for identifying and quantifying peptides and proteins, which can be adapted for target engagement studies.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement assay is dictated by a multitude of factors including the nature of the target, the cellular context, throughput requirements, and the specific questions being addressed.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Mass Spectrometry (MS) |
| Principle | Ligand-induced thermal stabilization of the target protein.[2][6] | Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[5][7] | Direct detection and quantification of the peptide-target complex or downstream modifications. |
| Biological Context | Intact cells, cell lysates, or tissue samples.[2] | Purified proteins in a buffered system. | Intact cells, lysates, tissues, and biofluids.[8] |
| Labeling Requirement | Label-free for the test compound.[6] | Label-free.[5] | Can be label-free or employ isotopic labeling for quantification. |
| Key Outputs | Target engagement confirmation, dose-response curves.[6] | Binding affinity (KD), association (ka) and dissociation (kd) rates.[4][7] | Identification of binding partners, quantification of target abundance, post-translational modifications. |
| Throughput | Moderate to high, especially with high-throughput formats.[6][9] | Low to moderate. | High, particularly with advanced automation. |
| Strengths | Physiologically relevant as it can be performed in intact cells; no need for compound modification.[2][3] | Provides detailed kinetic information; high sensitivity.[4] | High specificity and sensitivity; can identify unknown binding partners. |
| Limitations | Not all proteins exhibit a significant thermal shift; requires specific antibodies or mass spectrometry for detection.[10][11] | Requires purified and stable proteins; potential for artifacts due to immobilization. | Can be complex and requires specialized instrumentation and expertise. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by leveraging the principle that a protein's thermal stability is altered upon ligand binding.[2][3][6] This technique is particularly valuable as it assesses target interaction within the native cellular milieu, preserving protein complexes and endogenous cofactor concentrations.[2]
-
Cell Culture and Treatment:
-
Seed cells expressing the target protein for APL1b27 in appropriate culture vessels and grow to 70-80% confluency.
-
Treat the cells with a range of APL1b27 Trifluoroacetate concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined incubation time.
-
-
Cell Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysates by centrifugation to pellet the aggregated, denatured proteins.
-
Transfer the supernatant containing the soluble proteins to new tubes.
-
Determine the total protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the APL1b27 target protein.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature and APL1b27 concentration.
-
Plot the normalized band intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of APL1b27 indicates target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that provides real-time data on the kinetics of molecular interactions.[4][5] It is an invaluable tool for characterizing the binding affinity and kinetics of APL1b27 to its purified target protein.
-
Immobilization of the Target Protein:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of APL1b27 Trifluoroacetate dilutions in a suitable running buffer.
-
Inject the APL1b27 solutions over the immobilized target surface at a constant flow rate, monitoring the change in the SPR signal (response units, RU) in real-time. This is the association phase.
-
Following the association phase, inject running buffer to monitor the dissociation of APL1b27 from the target.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove all bound APL1b27, returning the SPR signal to baseline.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram (RU vs. time).
-
Fit the sensorgram data from the different APL1b27 concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Mass Spectrometry (MS)-Based Target Engagement
Mass spectrometry offers unparalleled specificity and sensitivity for the analysis of complex biological samples.[12] For APL1b27 target engagement, MS can be employed in several ways, including affinity purification-mass spectrometry (AP-MS) to identify binding partners or targeted proteomics to quantify the abundance of the APL1b27-target complex.
-
Bait Preparation and Incubation:
-
Synthesize a version of APL1b27 with a purification tag (e.g., biotin).
-
Immobilize the tagged APL1b27 onto streptavidin-coated magnetic beads.
-
Prepare a cell lysate from cells expressing the putative target.
-
Incubate the APL1b27-coated beads with the cell lysate to allow for binding.
-
-
Affinity Purification:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elute the APL1b27 and its interacting proteins from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into smaller peptides using an enzyme such as trypsin.[12]
-
Desalt the resulting peptide mixture.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired tandem mass spectra against a protein database to identify the proteins that were co-purified with APL1b27.[13][14]
-
Use quantitative proteomics techniques (e.g., label-free quantification or isotopic labeling) to determine the enrichment of specific proteins in the APL1b27 pulldown compared to a control.
-
Conclusion and Future Perspectives
The selection of an appropriate biomarker analysis technique for target engagement is a critical decision in the drug development pipeline. For a peptide therapeutic such as APL1b27 Trifluoroacetate, CETSA, SPR, and MS-based approaches each offer unique advantages.
-
CETSA provides invaluable confirmation of target engagement in a physiologically relevant cellular context.
-
SPR delivers detailed kinetic and affinity data that is essential for SAR studies.
-
Mass Spectrometry offers high specificity and the potential for unbiased discovery of binding partners.
A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of APL1b27's interaction with its target. For instance, SPR can be used for initial in vitro characterization and ranking of peptide analogs, followed by CETSA to confirm on-target activity in cells. AP-MS can then be utilized to explore potential off-target effects and further elucidate the mechanism of action.
The continued evolution of these technologies, such as the integration of mass spectrometry with CETSA (MS-CETSA), promises even greater insights into the complexities of drug-target interactions, ultimately accelerating the development of novel and effective therapeutics.[6]
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH.
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
- Peptide-ELISA Protocol.
- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - CDC Stacks.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI.
- Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions.
- ELISA-Peptide Assay Protocol - Cell Signaling Technology.
- CETSA Target Engagement directly in cells | Pelago Bioscience.
- Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications.
- Mass Spectrometry-based Peptidomics for Biomarker Discovery - Creative Proteomics Blog.
- Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics.
- Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides - PubMed.
- An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC.
- Mass Spectrometry-based Peptidomics for Biomarker Discovery - YouTube.
- Protein Biomarker Validation: A Mass Spectrometry Approach - Longdom Publishing.
- Synthetic Peptide-Based ELISA and ELISpot Assay for Identifying Autoantibody Epitopes.
- Sampling and Analytical Strategies for Biomarker Discovery using Mass Spectrometry.
- Peptide^protein interactions studied by surface plasmon and nuclear magnetic resonances - CORE.
- Improving peptide-level mass spectrometry analysis via double competition - PMC - NIH.
- Peptide-Centric Proteome Analysis: An Alternative Strategy for the Analysis of Tandem Mass Spectrometry Data - PubMed.
- What is surface plasmon resonance (SPR)? - Cytiva.
- Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics.
- Peptide-Centric Proteome Analysis: An Alternative Strategy for the Analysis of Tandem Mass Spectrometry Data - PMC.
- Expanding the Analytical Toolbox: Developing New Peptide Map Methods to Fully Characterize the Proteolysis-resistant Single-domain Antibody New Modality - Preprints.org.
- PepSeA: Peptide Sequence Alignment and Visualization Tools to Enable Lead Optimization.
- Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes - PubMed.
- Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes | Request PDF - ResearchGate.
- Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC.
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- 1. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. pelagobio.com [pelagobio.com]
- 4. Using Surface Plasmon Resonance to Study SH2 Domain–Peptide Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectrometry-based Peptidomics for Biomarker Discovery - Creative Proteomics Blog [creative-proteomics.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. youtube.com [youtube.com]
- 14. Peptide-Centric Proteome Analysis: An Alternative Strategy for the Analysis of Tandem Mass Spectrometry Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
APL1b27 Trifluoroacetate proper disposal procedures
The safe and compliant handling of synthetic peptides is a cornerstone of rigorous laboratory practice. APL1b27 (an amyloid precursor-like protein 1-derived surrogate peptide) is a critical biomarker utilized extensively in neurodegenerative research, specifically concerning Alzheimer’s disease, dementia, and Idiopathic Normal Pressure Hydrocephalus (iNPH) [1][5].
However, because synthetic APL1b27 is nearly universally lyophilized and delivered as a Trifluoroacetate (TFA) salt , its disposal is not treated as standard biological waste. While the peptide itself is non-hazardous, the TFA counter-ion is highly corrosive, toxic to aquatic life, and tightly regulated by Environmental Health & Safety (EHS) agencies [2][3].
This guide provides the definitive operational roadmap for the neutralization, desalting, and safe disposal of APL1b27 Trifluoroacetate, ensuring your laboratory maintains both regulatory compliance and experimental integrity.
Physicochemical & Safety Profiling
Before initiating any disposal or experimental workflow, it is vital to separate the biological profile of the peptide from the chemical hazards of its counter-ion.
Table 1: Safety & Hazard Stratification of APL1b27 TFA Salt
| Component | Biological Function / Hazard Profile | Disposal & Handling Implications |
| APL1b27 Peptide | Aβ metabolism surrogate marker [1]. Biologically benign. | Degrades into constituent amino acids; poses no environmental threat [3]. |
| Trifluoroacetic Acid (TFA) | Residual counter-ion from solid-phase peptide synthesis. | Corrosive acid (pKa ~0.23). Requires basic neutralization to prevent plumbing corrosion and toxic vapor release [2]. |
| Lyophilized Powder | Hygroscopic dust hazard. | Must be handled inside a certified chemical fume hood to prevent inhalation of TFA-laced particulates [2]. |
Primary Disposal Workflow: Liquid & Solid Waste Management
Because TFA is deeply integrated into the lyophilized matrix, any reconstituted APL1b27 solution or trace powder must be managed according to institutional chemical waste guidelines.
Workflow for APL1b27 TFA disposal based on quantity and pH neutralization.
Protocol A: Self-Validating Neutralization for Bulk Solutions
When disposing of expired stock solutions or large volumes of APL1b27, the acidic TFA component must be neutralized.
Causality Check: Why use 1% Sodium Bicarbonate (
Step-by-Step Procedure:
-
Preparation: Don appropriate PPE (nitrile gloves, goggles, lab coat). Move the waste container to a certified chemical fume hood.
-
Buffer Preparation: Prepare a fresh neutralizing solution of 1% (w/v)
in deionized water. -
Titration: Slowly add the 1%
dropwise to the APL1b27 TFA waste solution while gently swirling. -
Equilibration & Validation: Allow the solution to rest for 3 minutes. Test the solution using a calibrated pH meter or high-resolution pH paper.
-
Target Confirmation: Continue titration until the pH stabilizes strictly between 6.0 and 8.0 .
-
EHS Transfer: Transfer the neutralized solution to a designated leak-proof liquid chemical waste container. Store in a cool, ventilated Satellite Accumulation Area (SAA) until your licensed EHS waste contractor collects it [2].
Pre-Assay TFA Removal & Waste Segregation
In neurodegenerative research models—such as assays measuring TLR4/NF-kB pathway inhibition in dementia—the presence of the TFA counter-ion can artificially depress culture media pH, induce cytotoxicity, and skew inflammatory biomarker readouts [5]. Therefore, researchers frequently remove the TFA salt before utilizing the peptide. This procedure directly addresses downstream waste by generating a pure TFA waste stream early on.
Anion exchange mechanism for removing cytotoxic TFA from APL1b27 peptides.
Protocol B: TFA/Acetate Exchange (Desalting)
This protocol converts the hazardous APL1b27 TFA into a highly biocompatible APL1b27 Acetate salt, while isolating the TFA for easy disposal [4].
-
Resin Prep: Prepare a small column packed with a strong anion exchange resin (calculate for a 10- to 50-fold excess of anion sites relative to the peptide).
-
Priming: Elute the column with a 1M solution of sodium acetate, followed by a thorough wash with distilled water to remove unbound acetate.
-
Peptide Application: Dissolve the APL1b27 TFA in distilled water and apply it to the column matrix.
-
Elution: Elute the column with distilled water. The strong anion resin captures the TFA ions while releasing the peptide combined with the safer acetate ions.
-
Lyophilization: Collect the fractions containing the peptide and freeze-dry them to obtain the stable, biocompatible APL1b27 Acetate salt [4].
-
Resin/Waste Disposal: The used resin, now saturated with toxic TFA ions, must be sealed in a solid hazardous waste bin and clearly labeled for EHS pickup.
Regulatory Record-Keeping
Trust and safety in the laboratory are predicated on strict documentation. Always maintain a standardized log of APL1b27 disposal that includes:
-
Date of neutralization/disposal.
-
Estimated quantity of peptide and volume of TFA waste.
-
Method utilized (e.g., "
Liquid Neutralization"). -
Final pH verification before sealing the SAA container.
References
-
National Institutes of Health (NIH) / PMC Title: "Amyloid precursor like protein 1 in Idiopathic Normal Pressure hydrocephalus; expanding the knowledge of an altered amyloid metabolism." Source: National Center for Biotechnology Information. URL:[Link]
-
Journal of Applied Pharmaceutical Science Title: "Trimetazidine attenuates neuroinflammation via TLR4/NF-KB pathway inhibition in lipopolysaccharides-induced dementia in rats." Source: JAPS Online. URL:[Link]
A Comprehensive Guide to the Safe Handling of APL1b27 Trifluoroacetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling APL1b27 Trifluoroacetate. As a synthetic peptide, APL1b27 Trifluoroacetate presents a dual-hazard profile: the inherent, and likely uncharacterized, biological activity of the peptide itself, and the known corrosive nature of its trifluoroacetate (TFA) salt form.[1][2] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment and maintain research integrity.
The core principle of this guide is precautionary. Given that the full biological effects and toxicological properties of novel research peptides like APL1b27 are often unknown, it must be treated as a hazardous substance.[3] The trifluoroacetate counter-ion, a residual component from the synthesis and purification process, is a strong acid and requires specific handling precautions.[4][5]
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before handling APL1b27 Trifluoroacetate.[1] This involves understanding the distinct hazards associated with both the peptide and the TFA counter-ion.
APL1b27 Peptide:
-
Unknown Biological Activity: As a research peptide, its full pharmacological and toxicological profile may be uncharacterized.[1] It should be handled with containment measures appropriate for an active pharmaceutical ingredient (API).[6]
-
Respiratory Sensitization: Lyophilized peptide powders are fine and can be easily inhaled, potentially causing allergic or sensitization reactions.[1]
-
Skin and Eye Irritation: Direct contact with the peptide may cause irritation.[1]
Trifluoroacetate (TFA):
-
Corrosive: Trifluoroacetic acid is a strong acid that can cause severe skin burns and eye damage upon contact.[7][8][9]
-
Inhalation Hazard: Inhalation of TFA vapors can be harmful and cause respiratory tract irritation.[7][10]
-
Aquatic Toxicity: TFA is harmful to aquatic life with long-lasting effects.[10][11]
Due to these combined risks, all handling of APL1b27 Trifluoroacetate, especially in its powdered form, should be performed within a certified chemical fume hood or other suitable containment system.[1][12]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure.[1] All personnel must be trained on the proper use, removal, and disposal of PPE.[13]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Tasks (e.g., handling powder, risk of splash) |
| Body Protection | Laboratory coat. | Chemical-resistant or disposable coveralls.[14] |
| Hand Protection | Disposable nitrile gloves.[1] | Double-gloving with nitrile gloves is recommended for added protection.[14] |
| Eye & Face Protection | Safety glasses with side-shields (marked "Z87").[14] | A full-face shield should be worn in addition to safety goggles when there is a high risk of splashing, such as during initial reconstitution.[1] |
| Respiratory Protection | Not generally required for handling small quantities of solutions in a well-ventilated area. | An N95 respirator or higher should be used when handling the lyophilized powder to avoid inhalation.[1][14] All work with the powder must be conducted in a certified chemical fume hood.[1] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots may be required depending on the scale of work.[14] |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent contamination.
Caption: A workflow for the correct sequence of donning and doffing PPE.
Operational and Disposal Plans
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store APL1b27 Trifluoroacetate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[7][15]
-
Containers should be kept tightly sealed when not in use.[16]
-
Label the storage area clearly with the chemical name and appropriate hazard warnings.
Step-by-Step Reconstitution Protocol
Reconstituting the lyophilized powder presents the highest risk of aerosol generation and exposure.
-
Preparation and Sanitization: Before beginning, thoroughly wash your hands and put on the full required PPE (lab coat, double gloves, safety goggles, and N95 respirator).[1] Sanitize your work area within a certified chemical fume hood.[1]
-
Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a sterile syringe or calibrated pipette, slowly add the appropriate sterile solvent (e.g., sterile water or a specific buffer).[1] To prevent foaming and aerosolization, aim the solvent stream against the inner wall of the vial, allowing it to gently run down over the powder.[1]
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Labeling: Clearly label the vial with the compound name, concentration, and date of preparation.[17]
Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Minor Spills (small quantity of solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth).[11]
-
Collect the absorbent material and contaminated surfaces using non-sparking tools and place it in a sealed, labeled hazardous waste container.[18]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by water. Collect all cleaning materials as hazardous waste.[18]
Major Spills (powder or large volume of solution):
-
Evacuate: Immediately evacuate the area and alert others.[18]
-
Isolate: Close the doors to the affected area and prevent entry.
-
Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department or emergency number immediately.[18]
-
Personnel Decontamination: If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18] For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.[8][18] Remove any contaminated clothing.
Spill Response Workflow
Caption: A decision workflow for responding to minor and major spills.
Waste Disposal Plan
All APL1b27 Trifluoroacetate waste must be treated as hazardous waste.[18][19] Do not dispose of it down the drain or in regular solid waste.[18]
| Waste Type | Container | Labeling and Storage | Disposal Procedure |
| Solid Waste | Designated, sealed, and puncture-resistant hazardous waste container. | Label with "Hazardous Waste," "APL1b27 Trifluoroacetate," and "Corrosive" hazard symbols.[18] Store in a designated, secure area away from incompatible materials. | Arrange for pickup by the institution's EHS department.[18] |
| Liquid Waste | Dedicated, sealed, and clearly labeled hazardous waste container (e.g., glass or compatible plastic). | Label with "Hazardous Waste," "APL1b27 Trifluoroacetate," and "Corrosive" hazard symbols. Do not mix with other incompatible waste streams.[18] | Arrange for pickup by the institution's EHS department. Neutralization may be required by local regulations before disposal; consult your EHS office.[11] |
| Sharps | Approved sharps container. | Label as "Hazardous Waste Sharps." | Dispose of according to institutional protocols for chemically contaminated sharps. |
Adherence to these guidelines is paramount for ensuring personal safety and regulatory compliance when working with novel peptide compounds like APL1b27 Trifluoroacetate. Always consult your institution's specific safety protocols and the latest Safety Data Sheets for any chemicals used in your procedures.
References
- Purepeptix. (2025, December 8). Safe Handling & Lab PPE for Peptides | Compliance Research Guide.
- Benchchem. Personal protective equipment for handling Peptide R.
- LifeTein. (2023, February 1). Peptide Synthesis: Handling and Storage of Synthetic Peptides.
- Peptide Synthetics.
- Sustainability Area. TFA Disposal Methods.
- European Medicines Agency (EMA). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
- AmbioPharm. Which salt form should I choose for my peptide?.
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- Benchchem. Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.
- Pharmaceutical Online. (2024, September 3). EMA Issues New Draft Guideline Chemistry Of Active Substances.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- OSHA.com. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?.
- American Peptide Society. Peptide Synthesis for Beginners.
- SB-PEPTIDE. TFA removal service.
- LifeTein. (2025, July 10).
- National Center for Biotechnology Information (NCBI). (2022, October 5).
- European Medicines Agency (EMA). (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards.
- Fisher Scientific.
- Carl ROTH.
- Benchchem.
- EHS.com. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Fisher Scientific. (2012, December 12).
- GMP Navigator. (2004, November 19). Guidelines Active Pharmaceutical Ingredients.
- Fisher Scientific. (2009, September 21).
- Spectrum Chemical. (2021, December 30).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
